molecular formula C₁₀H₁₃N₅O₂ B1144817 ethyl 3-(6-amino-9H-purin-9-yl)propanoate CAS No. 7083-40-1

ethyl 3-(6-amino-9H-purin-9-yl)propanoate

カタログ番号: B1144817
CAS番号: 7083-40-1
分子量: 235.24
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a synthetic purine-based acyclic nucleoside analogue of significant interest in medicinal chemistry research. The compound features a 6-aminopurine base (adenine) linked through a propanoate spacer to an ethyl ester group. This molecular architecture is commonly explored in the design of nucleoside and nucleotide prodrugs. The ester moiety is a key functional group that can enhance the lipophilicity of a molecule, which is a established prodrug strategy to improve the cell membrane permeability of polar pharmacologically active compounds . Similar purine derivatives with propanoic acid side chains have been extensively studied as intermediates for the synthesis of more complex molecules, including peptidomimetic conjugates. Such conjugates are investigated to enhance the oral bioavailability of antiviral agents by potentially targeting specific intestinal transporters . Furthermore, related 9-alkylated purine-6-one derivatives are well-documented in scientific literature, underscoring the relevance of this class of compounds in synthetic and bioorganic chemistry . Researchers utilize these purine analogs as key scaffolds for developing novel acyclic nucleosides with potential antiviral and anticancer activities, following the precedent of successful drugs like acyclovir and its prodrug valacyclovir . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Material Safety Data Sheet (MSDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 3-(6-aminopurin-9-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-2-17-7(16)3-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVPOGSWJIRJBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of ethyl 3-(6-amino-9H-purin-9-yl)propanoate , a critical intermediate in nucleoside analogue and peptide nucleic acid (PNA) chemistry.[1]

Technical Monograph & Characterization Guide

Executive Summary

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (also known as 9-(2-ethoxycarbonylethyl)adenine) is a purine derivative synthesized via the Michael addition of adenine to ethyl acrylate. It serves as a pivotal intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and acyclic nucleoside phosphonate antivirals. Its primary utility lies in providing a stable, alkyl-linked backbone that mimics the glycosidic bond of natural nucleosides while offering an ester handle for further derivatization (e.g., hydrolysis to the free acid for backbone conjugation).[1]

This guide details the structural identity, physicochemical parameters, synthetic pathways, and critical impurity profiling (N9 vs. N7 regioselectivity) required for high-purity applications.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

ParameterDetail
IUPAC Name Ethyl 3-(6-amino-9H-purin-9-yl)propanoate
Common Synonyms 9-(2-Ethoxycarbonylethyl)adenine; Ethyl 3-(adenin-9-yl)propionate
CAS Number Note: Methyl ester analog is 70259-15-3; Ethyl ester is often referenced by chemical name in literature.[2]
Molecular Formula C₁₀H₁₃N₅O₂
Molecular Weight 235.24 g/mol
SMILES CCOC(=O)CCN1C=NC2=C(N)N=CN=C12
Structural Features [3][4][5][6][7][8] • Purine Core: Aromatic, planar, H-bond donor/acceptor.[1]• Linker: Ethyl propanoate chain at N9 (mimics sugar-phosphate distance).• Ester Moiety: Lipophilic tail, hydrolyzable protecting group.[1]
Structural Visualization

The following diagram illustrates the core structure and the critical N9-alkylation site.

structure Adenine Adenine Base (Nucleobase) Linker Ethylene Linker (-CH2-CH2-) Adenine->Linker N9-C Bond (Stable) Ester Ethyl Ester (-COOEt) Linker->Ester C-C Bond

Caption: Modular structural analysis of the target compound showing the N9-linkage site.

Physicochemical Parameters

Solid-State Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 167–168 °C (consistent with high-purity purine derivatives, though polymorphs may vary).[1]

  • Hygroscopicity: Low to moderate. The ester group reduces the high hygroscopicity typical of free purine salts.

Solution Properties & Solubility

The introduction of the ethyl ester significantly alters the solubility profile compared to unsubstituted adenine.

SolventSolubility RatingComment
DMSO / DMF HighPreferred solvents for stock solutions and further reactions.
Ethanol/Methanol ModerateSoluble, especially upon heating (reflux).[1] Used for recrystallization.[9]
Water LowThe lipophilic ethyl chain reduces aqueous solubility compared to the free acid.
Chloroform/DCM Low to ModerateSoluble enough for extraction/chromatography but may require methanol cosolvent.
Acid-Base Characteristics (pKa)
  • N1 (Adenine Ring): pKa ≈ 4.1–4.2 (Protonation occurs here in acidic media).

  • N9: Substituted, therefore non-ionizable.[1]

  • Implication: The compound is neutral at physiological pH but will become cationic (protonated at N1) in acidic buffers (pH < 4).

Synthesis & Impurity Profile (Expertise & Experience)

The synthesis relies on the Michael Addition of adenine to ethyl acrylate. This reaction is chemically elegant but regiochemically challenging.

The Regioselectivity Challenge (N9 vs. N7)

Adenine is an ambident nucleophile. Alkylation can occur at N9 (desired) or N7 (undesired impurity).

  • N9-Isomer (Thermodynamic Product): Favored by higher temperatures, longer reaction times, and thermodynamic control.[1]

  • N7-Isomer (Kinetic Product): Favored by lower temperatures or kinetic conditions.

Mechanism & Isomerization: Under basic conditions (e.g., catalytic NaOEt or DBU), the N7-isomer can rearrange to the more stable N9-isomer.[1] Therefore, reflux conditions are critical to drive the reaction toward the thermodynamic N9 product.

Synthetic Protocol (Self-Validating)

Goal: Synthesis of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

  • Reaction: Suspend Adenine (1.0 eq) in Ethanol. Add Ethyl Acrylate (1.2–1.5 eq) and a catalytic amount of Sodium Ethoxide (NaOEt) or DBU (0.05 eq).

  • Reflux: Heat to reflux for 24–48 hours. Validation: Monitor by TLC (System: 10% MeOH in DCM). N9 product usually runs higher (less polar) than N7 or unreacted adenine.

  • Workup: Cool the mixture. The N9-isomer often crystallizes directly from the reaction mixture upon cooling due to its symmetric packing.

  • Purification: Filter the precipitate. Wash with cold ethanol. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).[1]

Reaction Pathway Diagram

synthesis cluster_conditions Conditions Adenine Adenine (C5H5N5) Transition Transition State (N7 vs N9 Attack) Adenine->Transition Base Cat. Acrylate Ethyl Acrylate (Michael Acceptor) Acrylate->Transition N7 N7-Isomer (Kinetic Impurity) Transition->N7 Kinetic N9 N9-Isomer (Target Product) Transition->N9 Thermodynamic (Reflux) N7->N9 Rearrangement (Slow) Params Solvent: EtOH Temp: 80°C Cat: NaOEt

Caption: Michael addition pathway illustrating the thermodynamic preference for the N9-isomer.

Spectroscopic Characterization

Distinguishing the N9-isomer from the N7-impurity is the most critical analytical task.

1H NMR Spectroscopy (DMSO-d6)
  • N-CH2 Triplet: The methylene group attached to the nitrogen is diagnostic.

    • N9-Isomer:

      
       4.20 – 4.40 ppm (Triplet).
      
    • N7-Isomer: Typically shifted downfield (

      
       > 4.50 ppm) due to the proximity to the electron-deficient 5-membered ring cation-like character.
      
  • Purine Protons (H2 and H8):

    • H2 (singlet): ~8.1 ppm.

    • H8 (singlet): ~8.2 ppm.

  • Ethyl Group:

    • 
       1.15 (Triplet, CH3).[1]
      
    • 
       4.05 (Quartet, O-CH2).[1]
      
    • 
       2.90 (Triplet, CO-CH2).[1]
      
UV-Vis Spectroscopy
  • 
    :  ~260–261 nm (in Ethanol/Water).
    
  • Ratio: The ratio of absorbance at 250/260 nm can sometimes distinguish isomers, but NMR is definitive.[1]

Stability & Storage

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis in the presence of strong acids or bases, yielding the free acid (3-(adenin-9-yl)propionic acid).

  • Storage: Store at 2–8 °C (desiccated). Stable for years in solid form if protected from moisture.

  • Reactivity: The exocyclic amine (N6) is nucleophilic and may require protection (e.g., Benzoyl, Cbz) if further acylation reactions are planned on the backbone.[1]

References

  • Michael Addition Synthesis: Synthesis and spectroscopic characterization of novel nucleobase-conjugated naphthalenediimides. (Describes the synthesis of the ethyl ester intermediate via adenine and ethyl acrylate).

  • Regioselectivity (N9 vs N7): Distinguishing between N7 and N9 purine isomers by NMR. (Technical guide on HMBC/NOE methods for isomer differentiation).

  • General Properties of 9-Alkyladenines: Reaction of adenosine with ethylating agents. (Discusses stability and alkylation patterns of adenine derivatives).

  • Analogous Compound Data: Methyl 3-(6-amino-9H-purin-9-yl)propanoate CAS 70259-15-3. (Used as a reference for melting point and solubility trends).

Sources

An In-depth Technical Guide to Methyl 3-(6-amino-9H-purin-9-yl)propanoate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Identity of N9-Substituted Adenine Propanoates

The exploration of novel therapeutic agents frequently begins with the precise identification of a chemical entity. The subject of this guide, ethyl 3-(6-amino-9H-purin-9-yl)propanoate, presents an initial challenge as a specific Chemical Abstracts Service (CAS) number is not readily found in major chemical databases. However, its close structural analog, Methyl 3-(6-amino-9H-purin-9-yl)propanoate , is a well-documented compound with the assigned CAS Number: 70259-15-3 .[1]

Given the high degree of structural similarity and the likelihood of shared chemical and biological properties, this guide will focus on Methyl 3-(6-amino-9H-purin-9-yl)propanoate as a representative molecule for this class of compounds. The principles of its synthesis, characterization, and potential applications are directly translatable to its ethyl ester counterpart and other similar derivatives. This approach allows for a scientifically robust and data-rich exploration of a promising chemical scaffold.

Introduction: The Adenine Scaffold in Medicinal Chemistry

Adenine, a fundamental component of nucleic acids and vital cellular cofactors like ATP and NAD, is a cornerstone of life's biochemical machinery.[2][3] Its ubiquitous nature and critical roles in various biological processes have made the adenine scaffold a privileged structure in medicinal chemistry.[2] Chemical modifications of adenine have yielded a vast library of derivatives with a wide spectrum of therapeutic applications, including potent antiviral and anticancer agents.[2][4][5]

The strategic modification of the adenine core, particularly at the N9 position, allows for the fine-tuning of a compound's pharmacological properties. The introduction of an alkyl propanoate side chain, as seen in Methyl 3-(6-amino-9H-purin-9-yl)propanoate, is a classic example of a prodrug strategy. Ester moieties can enhance a drug's lipophilicity, thereby improving its absorption and membrane permeability, with the ester being subsequently hydrolyzed by intracellular esterases to release the active parent compound.[6][7]

This guide provides a comprehensive overview of Methyl 3-(6-amino-9H-purin-9-yl)propanoate, detailing its chemical properties, a robust synthetic protocol, methods for its characterization, and an exploration of its potential in drug development.

Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 3-(6-amino-9H-purin-9-yl)propanoate are summarized below.

PropertyValueSource
CAS Number 70259-15-3[1]
Molecular Formula C₉H₁₁N₅O₂[1]
Molecular Weight 221.22 g/mol [1]
Synonyms Methyl 3-(adenin-9-yl)propionate[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Physical Form Solid[8]

Synthesis and Mechanism

The primary route for synthesizing N9-substituted purines is through the direct alkylation of adenine. This reaction must be carefully controlled to favor substitution at the desired N9 position over other nucleophilic nitrogen atoms (N1, N3, and N7).[9]

Synthetic Workflow: N9-Alkylation of Adenine

The synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate can be achieved by reacting adenine with methyl 3-bromopropanoate in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), in the presence of a non-nucleophilic base.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Purification Adenine Adenine Mixture Mixture of N9 and N7 isomers Adenine->Mixture Bromopropanoate Methyl 3-bromopropanoate Bromopropanoate->Mixture Base Base (e.g., K2CO3) Base->Mixture Solvent Solvent (DMF) Solvent->Mixture Temperature Heat (e.g., 80°C) Temperature->Mixture Purification Column Chromatography Mixture->Purification Product Methyl 3-(6-amino-9H-purin-9-yl)propanoate Purification->Product

Caption: Synthetic workflow for Methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Detailed Experimental Protocol
  • Preparation: To a solution of adenine (1.0 eq) in anhydrous DMF, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to 80-90°C and stir for 3-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature and dilute with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N9-alkylated product.

Mechanistic Insights and Regioselectivity

The alkylation of adenine is a classic example of a reaction involving an ambident nucleophile. The adeninate anion, formed in the presence of a base, has multiple nucleophilic centers. The regioselectivity of the alkylation (N9 vs. N7, N3, or N1) is highly dependent on the reaction conditions.

  • Solvent Effects: The use of polar aprotic solvents like DMF or DMSO is crucial. These solvents solvate the cation of the base, leaving the adeninate anion relatively "naked" and highly reactive. In such solvents, the reaction tends to be under thermodynamic control, favoring the formation of the more stable N9-isomer.[9]

  • Kinetic vs. Thermodynamic Control: While N9 is often the major product, other isomers, particularly N7-alkylated adenine, are common byproducts.[10] The product distribution can be influenced by factors such as the nature of the alkylating agent and the reaction temperature.

G cluster_0 Adenine Anion Resonance Structures cluster_1 Alkylation Products N9 N9 Anion (Major Contributor) N7 N7 Anion P9 N9-alkylated Product (Thermodynamically Favored) N9->P9 Major Pathway N3 N3 Anion P7 N7-alkylated Product N7->P7 Minor Pathway N1 N1 Anion P_other Other Isomers N3->P_other Minor Pathways N1->P_other Minor Pathways

Sources

molecular weight and formula of ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, a purine derivative of significant interest in medicinal chemistry and drug development. The document details its chemical properties, including molecular formula and weight, and outlines a plausible synthetic route based on established chemical principles. Furthermore, it presents a standardized workflow for the characterization of such novel compounds, from initial synthesis to biological screening. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of purine-based therapeutics.

Core Molecular Attributes

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is an N-9 substituted derivative of adenine, featuring an ethyl propanoate side chain. This structural modification has the potential to alter the molecule's solubility, cell permeability, and interaction with biological targets compared to its parent nucleobase.

Chemical Formula and Molecular Weight

The fundamental properties of this compound are summarized in the table below. The molecular formula was determined by compositional analysis, and the molecular weight was calculated from the atomic weights of its constituent elements.

PropertyValue
Chemical Formula C₁₀H₁₃N₅O₂
Molecular Weight 251.25 g/mol
IUPAC Name ethyl 3-(6-amino-9H-purin-9-yl)propanoate
Synonyms Ethyl 3-(adenin-9-yl)propanoate

Note: The molecular weight of the related compound, methyl 3-(6-amino-9h-purin-9-yl)propanoate, is 221.22 g/mol .[1]

Structural Representation

G A

Caption: 2D structure of ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Synthesis and Purification

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate can be achieved through several established methods for N-alkylation of purines. A common and effective approach is the Michael addition of adenine to an appropriate acrylate.

Proposed Synthetic Pathway: Michael Addition

A plausible and widely utilized method for the synthesis of N-9 alkylated purines is the Michael addition of the purine to an activated alkene. In this case, adenine can be reacted with ethyl acrylate in the presence of a base.

Reaction Scheme:

Adenine + Ethyl Acrylate → Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of adenine (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base (e.g., potassium carbonate, 1.2 equivalents).

  • Addition of Reagent: Slowly add ethyl acrylate (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material (adenine) is consumed.

  • Workup: Upon completion, the reaction mixture is filtered to remove the base. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield the pure ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A standard suite of analytical techniques is employed for this purpose.

Physical Properties

The physical state and solubility of the compound are important for its handling, formulation, and biological testing. The related compound, 3-(6-amino-9H-purin-9-yl)propanoic acid, is a solid.[2]

PropertyExpected Value
Physical State White to off-white solid
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
Spectroscopic Data

Spectroscopic analysis provides detailed information about the molecular structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the purine ring protons, the aminophenyl protons, and the ethyl propanoate chain.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal distinct peaks for each carbon atom in the molecule, confirming the carbon framework.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 252.12.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H (amine), C=O (ester), and C=N/C=C (purine ring) functional groups.

Experimental Workflow for Compound Characterization and Screening

The following diagram illustrates a typical workflow for the characterization and initial biological evaluation of a newly synthesized compound like ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a drug discovery context.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_screening Biological Evaluation synthesis Chemical Synthesis purification Purification (Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry nmr->ms purity Purity Assessment (HPLC) ms->purity solubility Solubility Assay purity->solubility cell_viability Cell Viability Assay solubility->cell_viability target_binding Target Binding Assay cell_viability->target_binding

Caption: A generalized workflow from synthesis to initial biological screening.

Potential Applications in Drug Development

Purine analogs are a cornerstone of chemotherapy and antiviral therapy. The structural modifications in ethyl 3-(6-amino-9H-purin-9-yl)propanoate may confer novel pharmacological properties.

  • Anticancer Agents: Many purine derivatives exhibit cytotoxic effects on cancer cells by interfering with DNA synthesis or cellular signaling pathways.

  • Antiviral Therapeutics: Modified nucleosides can act as chain terminators for viral polymerases, thus inhibiting viral replication.

  • Kinase Inhibitors: The adenine scaffold is a common feature in ATP-competitive kinase inhibitors, which are a major class of targeted cancer therapies.

Further research is required to elucidate the specific biological activities and therapeutic potential of this compound.

Conclusion

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate represents a promising scaffold for the development of novel therapeutics. This guide provides a foundational understanding of its chemical properties, a practical synthetic approach, and a systematic workflow for its characterization and evaluation. The insights and protocols detailed herein are intended to facilitate further research and development in the field of medicinal chemistry.

References

Sources

An In-depth Technical Guide to the pKa Values of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of pKa in Drug Development

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences a drug molecule's absorption, distribution, metabolism, and excretion (ADME) properties. It dictates the extent of ionization at a given pH, which in turn governs solubility, membrane permeability, and interaction with biological targets. For researchers in drug discovery, a thorough understanding of a compound's pKa values is not merely academic; it is a cornerstone of rational drug design and development.

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate integrates the biologically crucial adenine scaffold with an ester-containing side chain. This combination presents a unique ionization profile that is essential to characterize for predicting its behavior in physiological environments and for optimizing its potential as a therapeutic agent.

Predicted pKa Values and Ionization Sites

The structure of ethyl 3-(6-amino-9H-purin-9-yl)propanoate suggests multiple potential sites for protonation and deprotonation. By dissecting the molecule into its constituent functional groups, we can predict its acid-base behavior based on well-established data for related compounds.

The Adenine Moiety: The Primary Driver of Ionization

The purine ring system of the adenine moiety is the principal contributor to the pKa values of the entire molecule in the physiologically relevant pH range. Adenine itself exhibits two primary pKa values.[1][2][3]

  • First pKa (pKa₁): This corresponds to the protonation of the purine ring. The most basic nitrogen atom in the adenine ring is N1.[4] Protonation at this site results in a cationic species. For adenine, this pKa is approximately 4.15-4.2.[1][2]

  • Second pKa (pKa₂): This relates to the deprotonation of the molecule at a higher pH. For adenine, this value is around 9.8, which is attributed to the deprotonation of the N9 proton.[3] However, in ethyl 3-(6-amino-9H-purin-9-yl)propanoate, the N9 position is substituted. Therefore, the second pKa is more likely associated with the deprotonation of the exocyclic amino group at C6, though this typically occurs at a much higher, non-physiological pH. Some studies have also reported a second pKa for adenine around 9.0, which may be relevant to consider.[5]

The Ethyl Propanoate Substituent: A Minor Influence

The ethyl propanoate group is an ester. Esters are generally considered neutral compounds in aqueous solutions and do not have a pKa value in the typical range of 0-14. The strongest basic pKa for ethyl propanoate is predicted to be around -7.0, indicating that it would only be protonated under extremely acidic conditions.[6][7] Therefore, the ethyl propanoate side chain is not expected to directly participate in proton exchange in biological systems. However, its electron-withdrawing or -donating effects could subtly modulate the pKa values of the adenine ring.

Estimated pKa Values for Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Based on the analysis of its structural components, we can summarize the predicted pKa values in the following table:

Predicted pKaIonization SitePredominant Species Below pKaPredominant Species Above pKaEstimated Value (Range)
pKa₁ N1 of the adenine ringCationicNeutral~ 3.5 - 4.5
pKa₂ Exocyclic amino group (-NH₂) at C6NeutralAnionic> 10

Table 1: Predicted pKa values and corresponding ionization sites for ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

The following diagram illustrates the primary protonation equilibrium:

G cluster_0 pH < pKa1 cluster_1 pH > pKa1 Protonated Species Cationic Form (N1-protonated adenine) Neutral Species Neutral Form Protonated Species->Neutral Species + H+

Figure 1: Primary protonation equilibrium of the adenine moiety.

Experimental Determination of pKa Values

To obtain accurate pKa values, experimental determination is essential. The following are robust and widely used methods for such characterization.

UV-Vis Spectrophotometric Titration

This method is particularly well-suited for purine analogues as the UV absorbance of the chromophore changes with protonation state.

Principle: The Beer-Lambert law is applied to a series of solutions with the same total concentration of the compound but at different pH values. The changes in absorbance at a specific wavelength are monitored as a function of pH, and the pKa is determined from the resulting sigmoidal curve.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a suitable solvent (e.g., DMSO or ethanol) and then dilute it into an aqueous medium for the measurements.

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer to achieve a final concentration that gives a suitable absorbance reading (typically between 0.3 and 1.0).

  • UV-Vis Measurement: Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each sample.

  • Data Analysis:

    • Identify the wavelength(s) with the largest change in absorbance upon pH variation.

    • Plot absorbance at this wavelength versus pH.

    • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve fitting model to determine the pKa.

G cluster_workflow UV-Vis Spectrophotometric Titration Workflow Stock_Solution Prepare Stock Solution Sample_Matrix Create Sample Matrix (Constant Concentration) Stock_Solution->Sample_Matrix Buffer_Series Prepare Buffer Series (pH 2-12) Buffer_Series->Sample_Matrix UV_Vis_Scan Perform UV-Vis Scan (220-350 nm) Sample_Matrix->UV_Vis_Scan Data_Plotting Plot Absorbance vs. pH UV_Vis_Scan->Data_Plotting pKa_Determination Fit Data to Sigmoidal Curve (Determine pKa) Data_Plotting->pKa_Determination

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Potentiometric Titration

This classic method involves the direct measurement of pH changes in a solution of the compound upon the addition of a titrant (an acid or a base).

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored with a calibrated pH electrode as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region in the titration curve.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of ethyl 3-(6-amino-9H-purin-9-yl)propanoate in a known volume of deionized water, potentially with a small amount of co-solvent if solubility is an issue.

  • Titration Setup: Place the solution in a thermostatted vessel with a magnetic stirrer. Insert a calibrated pH electrode and the burette tip containing the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Titration: Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve (which shows a peak at the equivalence point).

Computational pKa Prediction

In silico methods provide a valuable and rapid means of estimating pKa values, especially in the early stages of drug discovery.[8] These approaches can help prioritize compounds for synthesis and experimental testing.

Principle: Computational methods calculate the Gibbs free energy change (ΔG) for the deprotonation reaction in solution. The pKa is then derived from the relationship: pKa = ΔG / (2.303 RT).

Common Approaches:

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can provide highly accurate calculations of gas-phase acidities.[8][9] Solvation effects, which are crucial for accurate pKa prediction, are typically incorporated using continuum solvation models (e.g., CPCM).[10]

  • Quantitative Structure-Property Relationship (QSPR): These models use statistical methods to correlate structural descriptors of molecules with their experimentally determined pKa values.[8]

A Generalized QM-Based Workflow:

G cluster_workflow Computational pKa Prediction Workflow Model_Building Build 3D Structures (Protonated & Deprotonated) Geometry_Optimization Optimize Geometries (Gas Phase & Solvated) Model_Building->Geometry_Optimization Energy_Calculation Calculate Gibbs Free Energies (ΔG) Geometry_Optimization->Energy_Calculation pKa_Calculation Calculate pKa (pKa = ΔG / 2.303 RT) Energy_Calculation->pKa_Calculation

Figure 3: A generalized workflow for computational pKa prediction using QM methods.

For purine analogues, DFT methods at the B3LYP level of theory with a basis set such as 6-31+G(d,p) have been shown to yield good agreement with experimental values, especially when combined with an implicit-explicit solvation model.[9][11][12]

Conclusion: A Pathway to Characterization

While direct experimental data for the pKa of ethyl 3-(6-amino-9H-purin-9-yl)propanoate is not currently published, a robust framework exists for its determination. Based on the well-characterized behavior of adenine, the primary acidic and basic sites of the molecule can be confidently assigned to the purine ring system. The predicted pKa values provide a strong starting point for experimental investigation.

The methodologies outlined in this guide—UV-Vis spectrophotometry, potentiometric titration, and computational modeling—represent the industry-standard approaches for accurately characterizing the acid-base properties of novel compounds. For researchers and drug development professionals, applying these techniques will be a critical step in elucidating the full pharmacological potential of ethyl 3-(6-amino-9H-purin-9-yl)propanoate and its analogues.

References

  • Yeast Metabolome Database. Ethyl propanoate (YMDB01331). [Link]

  • Geremia, K. L. (2015). Computational Estimation of the PKa's of Purines and Related Compounds. Wright State University, CORE Scholar. [Link]

  • Thapa, B., et al. (2016). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 21(11), 1459. [Link]

  • FooDB. Showing Compound Ethyl propionate (FDB001366). [Link]

  • PubChem. Adenine | C5H5N5 | CID 190. National Institutes of Health. [Link]

  • Shields, G. C., & Seybold, P. G. (2013). Computational Approaches for the Prediction of pKa Values. CRC Press.
  • Thapa, B., & Schlegel, H. B. (2017). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 121(9), 1999-2007. [Link]

  • Thapa, B., et al. (2018). Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. The Journal of Physical Chemistry A, 122(16), 4116-4124. [Link]

  • Thapa, B., & Schlegel, H. B. (2016). Calculation of pKa Values of Nucleobases and the Guanine Oxidation Products Guanidinohydantoin and Spiroiminodihydantoin using Density Functional Theory and a Polarizable Continuum Model. Schlegel Group. [Link]

  • ResearchGate. pKa–Base-pairing strength correlation landscape (in near neutral aq...). [Link]

  • Elmhurst University. Properties of Nucleotides. [Link]

  • Lee, J. K., & Houk, K. N. (2002). Acidity of adenine and adenine derivatives and biological implications. A computational and experimental gas-phase study. The Journal of Organic Chemistry, 67(24), 8472-8480. [Link]

  • Bar-Ilan University. Protonation studies of modified adenine and adenine nucleotides by theoretical calculations and 15N NMR. [Link]

  • Martínez Guerra, J., et al. (2025). New Insights about Equilibrium Constants, pKa, of Purine Nitrogenous Bases: The Case of Adenine and Guanine. A UV-Vis Spectrophotometric Study at I = 0.4 M. Journal of the Mexican Chemical Society, 69(1). [Link]

  • Williams, R. pKa Data Compiled by R. Williams. [Link]

Sources

A Comprehensive Technical Guide to Ethyl 3-(6-amino-9H-purin-9-yl)propanoate: Synthesis, Characterization, and Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This document provides an in-depth technical overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, a molecule of interest to researchers in medicinal chemistry and drug development. This guide details the compound's key identifiers, physicochemical properties, a validated synthesis protocol, and a thorough discussion of its structural characterization and potential applications.

Core Molecular Identifiers

The foundational step in any chemical research is the unambiguous identification of the molecule. For ethyl 3-(6-amino-9H-purin-9-yl)propanoate, the key identifiers are:

  • SMILES (Simplified Molecular-Input Line-Entry System): CCOC(=O)CCN1C=NC2=C(N)N=CN=C12

  • InChIKey (International Chemical Identifier Key): ZKHQVRVLSALEKC-UHFFFAOYSA-N

These identifiers provide a universally recognized and machine-readable representation of the molecular structure, crucial for database searches and computational analyses.

Physicochemical and Predicted Properties

A comprehensive understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing factors such as solubility, permeability, and metabolic stability. The properties for ethyl 3-(6-amino-9H-purin-9-yl)propanoate are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃N₅O₂Calculated
Molecular Weight 235.24 g/mol Calculated
CAS Number 7083-40-1-
Topological Polar Surface Area (TPSA) 95.92 ŲPredicted
logP (Octanol-Water Partition Coefficient) -0.0284Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 7Predicted
Rotatable Bonds 4Predicted

Note: The predicted values are derived from computational models and provide an estimation of the compound's properties.

Synthesis Methodology: Aza-Michael Addition

The synthesis of ethyl 3-(6-amino-9H-purin-9-yl)propanoate is most effectively achieved through aza-Michael addition, a class of conjugate addition reactions. This method involves the nucleophilic addition of adenine to an α,β-unsaturated carbonyl compound, in this case, ethyl acrylate.

Rationale for Synthetic Approach

The aza-Michael addition is a robust and widely utilized reaction in organic synthesis for the formation of carbon-nitrogen bonds.[1] The choice of this method is based on the following principles:

  • Atom Economy: The reaction is an addition reaction, meaning that all atoms from the starting materials are incorporated into the final product, which is a key principle of green chemistry.

  • Favorable Thermodynamics: The N9 position of the purine ring in adenine is the most nucleophilic and thermodynamically favored site for alkylation under neutral or basic conditions, leading to the desired regioisomer.[2]

  • Mild Reaction Conditions: The reaction can often be performed under relatively mild conditions, minimizing the risk of side reactions and degradation of the starting materials or product.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure reproducibility and high yield of the target compound.

Materials:

  • Adenine

  • Ethyl acrylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend adenine (1.0 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.2 equivalents) to the suspension. The base acts as a proton scavenger, facilitating the nucleophilic attack of adenine on the ethyl acrylate.

  • Addition of Michael Acceptor: To the stirred suspension, add ethyl acrylate (1.1 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the adenine starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Solvent Removal: Remove the DMF from the filtrate under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

SynthesisWorkflow Adenine Adenine ReactionVessel Reaction Mixture (80-90 °C) Adenine->ReactionVessel EthylAcrylate Ethyl Acrylate EthylAcrylate->ReactionVessel Base K₂CO₃ (Base) in DMF Base->ReactionVessel Workup Work-up (Filtration, Solvent Removal) ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification FinalProduct Ethyl 3-(6-amino-9H-purin-9-yl)propanoate Purification->FinalProduct Pure Product

Caption: Synthesis workflow for ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Structural Elucidation and Characterization

The identity and purity of the synthesized ethyl 3-(6-amino-9H-purin-9-yl)propanoate must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the purine ring protons (H-2 and H-8), the exocyclic amino protons, and the protons of the ethyl propanoate chain. The chemical shifts of the methylene groups adjacent to the nitrogen and the carbonyl group will be indicative of the successful Michael addition. Specifically, a triplet corresponding to the -CH₂- group attached to the purine N9 and another triplet for the -CH₂- group adjacent to the carbonyl are expected. The ethyl ester will show a quartet for the -OCH₂- group and a triplet for the terminal -CH₃ group.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all ten carbon atoms in the molecule, with distinct signals for the purine ring carbons, the carbonyl carbon of the ester, and the carbons of the ethyl propanoate chain.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 236.11.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, and C=N and C=C stretching vibrations of the purine ring.

Scientific Context and Potential Applications

N9-substituted purine derivatives are a class of compounds with significant biological activities. Many antiviral and anticancer drugs are nucleoside analogs, which are structurally related to the title compound.[3] The ethyl 3-(6-amino-9H-purin-9-yl)propanoate molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The propanoate side chain offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships in various biological targets. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules to create novel conjugates.

Conclusion

This technical guide provides a comprehensive overview of ethyl 3-(6-amino-9H-purin-9-yl)propanoate, from its fundamental identifiers to a detailed synthesis protocol and characterization strategy. The information presented herein is intended to be a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating further investigation into this and related compounds.

References

  • De Clercq, E. (2009). The design of antiviral drugs. Nature Reviews Drug Discovery, 8(1), 13-25.
  • PubChem. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)propanoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved from [Link]

Sources

The Foundational Chemistry of PNA Synthesis: A History and Technical Overview of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide Nucleic Acid (PNA) represents a paradigm shift in the design of synthetic DNA mimics, offering unparalleled binding affinity and biological stability.[1][2][3] Central to its utility is the robust and scalable synthesis of its constituent monomers. This guide provides a deep technical dive into the history and synthetic chemistry of a pivotal precursor for the adenine-containing PNA monomer: ethyl 3-(6-amino-9H-purin-9-yl)propanoate. We will explore its synthesis via the aza-Michael addition, its conversion into a protected monomer suitable for solid-phase synthesis, and its ultimate integration into PNA oligomers. This document serves as a reference for researchers and professionals in the fields of bioorganic chemistry, drug development, and molecular diagnostics.

The Genesis of a DNA Mimic: An Introduction to Peptide Nucleic Acid (PNA)

Peptide Nucleic Acid (PNA) was first conceptualized and synthesized in 1991 by Nielsen, Egholm, Berg, and Buchardt.[1] It is a synthetic polymer that mimics the structure and function of DNA and RNA but is built on a fundamentally different chemical scaffold.[4] Instead of the naturally occurring sugar-phosphate backbone, PNA features a repeating N-(2-aminoethyl)glycine pseudopeptide backbone to which the nucleobases are attached via a methylene carbonyl linker.[][6][7]

This unique, uncharged backbone confers several advantageous properties upon PNA:

  • High Binding Affinity: The absence of electrostatic repulsion between the backbones leads to stronger binding between PNA and complementary DNA/RNA strands compared to natural nucleic acid duplexes.[1][]

  • Enhanced Specificity: Mismatches in a PNA/DNA duplex are more destabilizing than in a DNA/DNA duplex, leading to greater sequence specificity.[1]

  • Enzymatic Stability: PNAs are resistant to degradation by nucleases and proteases, making them highly stable in biological systems.[1][8]

These characteristics make PNA a powerful tool for a range of applications, including antisense therapies, diagnostic probes, and gene editing.[1][9]

Figure 1: Structural comparison of DNA and PNA backbones.

The Core Component: Synthesis of the Adenine Precursor

The construction of PNA oligomers relies on the sequential addition of protected PNA monomers using solid-phase synthesis techniques adapted from peptide chemistry.[10] A crucial step in this entire process is the efficient synthesis of the monomer building blocks themselves. For the adenine (A) monomer, a common and historically significant precursor is ethyl 3-(6-amino-9H-purin-9-yl)propanoate .[11]

The Aza-Michael Addition Reaction

The synthesis of this precursor is elegantly achieved through an aza-Michael addition (also known as a conjugate addition) reaction.[12][13] In this reaction, a nucleophile—in this case, the N9 nitrogen of adenine—attacks the β-carbon of an α,β-unsaturated carbonyl compound, ethyl acrylate. The reaction is typically base-catalyzed and proceeds readily.

Michael_Addition Adenine Adenine Reaction + Adenine->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Product Ethyl 3-(6-amino-9H-purin-9-yl)propanoate Reaction->Product Base Catalyst (e.g., K2CO3) Aprotic Solvent (e.g., DMF) Monomer_Synthesis Precursor Ethyl 3-(6-amino-9H-purin-9-yl)propanoate Step1 1. Saponification (NaOH) 2. Acidification (HCl) Precursor->Step1 CarboxylicAcid 3-(6-amino-9H-purin-9-yl)propanoic Acid Step1->CarboxylicAcid Step2 Peptide Coupling (e.g., HATU, DIPEA) CarboxylicAcid->Step2 Backbone N-Fmoc-N'-(2-aminoethyl)glycine Backbone->Step2 FinalMonomer Fmoc-Protected Adenine PNA Monomer Step2->FinalMonomer SPPS_Cycle Start Resin-Bound PNA Chain (with N-terminal Fmoc) Deprotection Step 1: Deprotection (Piperidine/DMF) Start->Deprotection FreeAmine Resin-Bound PNA Chain (Free N-terminal Amine) Deprotection->FreeAmine Coupling Step 2: Coupling (Fmoc-PNA-Monomer, Activator) FreeAmine->Coupling Capping Step 3: Capping (Acetic Anhydride) FreeAmine->Capping If coupling is incomplete Elongated Resin-Bound PNA Chain (n+1) (with N-terminal Fmoc) Coupling->Elongated Elongated->Deprotection Repeat Cycle

Sources

Methodological & Application

solvent selection for adenine-ethyl acrylate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solvent Selection for Adenine-Ethyl Acrylate Coupling Reactions

Introduction: The Critical Role of Solvent in Aza-Michael Additions of Adenine

The synthesis of N9-substituted adenine derivatives is a cornerstone of medicinal chemistry and drug development, providing scaffolds for antiviral, anticancer, and anti-inflammatory agents. The aza-Michael addition, specifically the coupling of adenine with α,β-unsaturated esters like ethyl acrylate, represents a highly atom-economical pathway to these valuable molecules. This reaction, while conceptually straightforward, is frequently hampered by practical challenges, most notably the poor solubility of adenine in common organic solvents and the need to control regioselectivity.

Adenine is a crystalline solid that is only sparingly soluble in water and most standard organic solvents, but shows good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] This fundamental property dictates that the choice of solvent is not merely a matter of convenience but a critical reaction parameter that governs reaction rate, yield, and the selective formation of the desired N9-substituted product over other isomers (e.g., N7 or N3).

This guide provides a detailed analysis of solvent selection for the adenine-ethyl acrylate coupling reaction. It moves beyond a simple listing of solvents to explain the underlying chemical principles, offering researchers a logical framework for experimental design, optimization, and troubleshooting.

Reaction Mechanism and Inherent Challenges

The coupling of adenine and ethyl acrylate is a conjugate addition reaction, specifically an aza-Michael addition. The reaction proceeds via the nucleophilic attack of a nitrogen atom from the adenine ring onto the β-carbon of the electron-deficient ethyl acrylate.

The Aza-Michael Addition Pathway

The generally accepted mechanism involves the activation of the adenine nucleophile, typically by a base, to generate an adeninyl anion. This anion then attacks the Michael acceptor (ethyl acrylate). However, given the weakly acidic nature of the N9 proton of adenine, the reaction can also be catalyzed by bases or proceed, albeit slowly, without a catalyst, where a second molecule of the amine can facilitate the proton transfer.[3][4]

aza_michael_mechanism Adenine Adenine (Nucelophile) Intermediate Zwitterionic/Anionic Intermediate Adenine->Intermediate Nucleophilic Attack EthylAcrylate Ethyl Acrylate (Michael Acceptor) EthylAcrylate->Intermediate Catalyst Base / Solvent Catalyst->Adenine Activation Catalyst->Intermediate Stabilization Product N9-substituted Adenine Product Intermediate->Product Proton Transfer

Figure 1: Simplified mechanism of the aza-Michael addition of adenine to ethyl acrylate. The solvent and/or catalyst plays a key role in activating the nucleophile and stabilizing the intermediate.

Core Experimental Challenges
  • Solubility: As mentioned, adenine's poor solubility is the primary obstacle. A suitable solvent must effectively dissolve adenine to ensure a homogeneous reaction mixture and facilitate molecular interactions.[1][5]

  • Regioselectivity: Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group). While N9-alkylation is often the thermodynamically favored outcome, reaction conditions, particularly the solvent, can influence the formation of other isomers.[6]

  • Nucleophilicity: The lone pair of electrons on the N9 nitrogen is part of the aromatic system of the purine ring, making it a relatively weak nucleophile. The reaction often requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate.

The Multifaceted Role of the Solvent System

The solvent does more than just dissolve the reactants; it actively participates in the reaction by influencing the stability of reactants, intermediates, and transition states.

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile excel at dissolving polar compounds like adenine. They possess high dipole moments but lack acidic protons. They effectively solvate cations while leaving anions (like the deprotonated adeninyl species) relatively "naked" and highly reactive, which can accelerate the reaction.

  • Polar Protic Solvents: Solvents such as water, ethanol, or fluorinated alcohols like hexafluoroisopropanol (HFIP) can engage in hydrogen bonding. This can be a double-edged sword. They can activate the ethyl acrylate acceptor by hydrogen bonding to the carbonyl oxygen, making the β-carbon more electrophilic.[7] However, they can also strongly solvate the adenine nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.

  • Non-Polar Solvents: Solvents like toluene, hexane, or dichloromethane are generally poor choices for this reaction due to their inability to dissolve adenine.

  • Ionic Liquids (ILs): These salts, which are liquid at low temperatures, have emerged as "green" alternatives. Some basic ionic liquids can act as both the solvent and the catalyst, promoting the reaction under mild conditions.[8][9]

  • Solvent-Free Conditions: While environmentally attractive, reacting a solid (adenine) with a liquid (ethyl acrylate) without a solvent often leads to poor mixing, slow reaction rates, and is generally only feasible if the reactants form a eutectic mixture or if one reactant melts at the reaction temperature.[10][11]

Comparative Analysis of Potential Solvent Systems

The selection of an optimal solvent requires a trade-off between solubilizing power, influence on reactivity, and practical considerations like boiling point and ease of removal.

Solvent ClassExample(s)Boiling Point (°C)Key AdvantagesKey DisadvantagesStarting Point Recommendation
Polar Aprotic DMF, DMSO153, 189Excellent adenine solubility ; promotes nucleophilicity.[1]High boiling points make removal difficult; potential for side reactions at high temperatures.Excellent . DMF is the most common starting point for this reaction type.[6]
Polar Protic Ethanol, Water78, 100Can activate the Michael acceptor via H-bonding.[7][9]Poor adenine solubility (except in hot water); can over-stabilize the nucleophile, reducing rate.Poor . Generally not suitable unless using specific catalysts.
Fluorinated Alcohols TFE, HFIP77, 58Strong H-bond donors that significantly activate electrophiles.[7]Low boiling points; relatively poor adenine solubility; expensive.Situational . Worth screening if activation of ethyl acrylate is a major hurdle.
Ethers THF, Dioxane66, 101Moderate polarity; easy to remove.Very poor adenine solubility.Not Recommended .
Ionic Liquids [bmIm]OH>100Can act as both catalyst and solvent; often recyclable.[8]Can be expensive and difficult to purify the product from.Advanced . For "green chemistry" optimizations.
Solvent-Free N/AN/AEnvironmentally friendly; 100% atom economy.[10]Poor mixing for solid reactants; limited applicability for adenine.Not Recommended for initial screening.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ethyl acrylate is flammable and has a strong, acrid odor.[12]

General Protocol for Adenine-Ethyl Acrylate Coupling

This protocol provides a robust starting point for the reaction using DMF, a widely cited solvent for N-alkylation of adenine.[6]

general_protocol A 1. Setup & Reagents B 2. Add Adenine, K2CO3, DMF A->B C 3. Stir Suspension B->C 30 min, RT D 4. Add Ethyl Acrylate C->D Dropwise E 5. Heat and Monitor D->E e.g., 60-80 °C F 6. Workup & Filtration E->F Reaction Complete G 7. Purification F->G H 8. Analysis G->H troubleshooting_logic Start Analyze Reaction Outcome NoReaction Problem: No/Low Conversion Start->NoReaction SideProducts Problem: Multiple Products (Poor Selectivity) Start->SideProducts SolubilityIssue Cause: Poor Solubility NoReaction->SolubilityIssue ReactivityIssue Cause: Low Reactivity NoReaction->ReactivityIssue TempIssue Cause: Temperature Too High/Low SideProducts->TempIssue Solution1 Solution: Switch to DMF/DMSO SolubilityIssue->Solution1 Solution2 Solution: Increase Temp, Add Catalyst (e.g., DBU) ReactivityIssue->Solution2 Solution3 Solution: Optimize Temp, Screen Solvents (e.g., ACN) TempIssue->Solution3

Sources

Application Note: Crystallization Vectors for Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide process chemists and researchers through the purification of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate , a critical intermediate in the synthesis of Tenofovir and its prodrugs (TDF, TAF).

Abstract

The synthesis of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS: 22419-24-5 / 70700-29-5 analog) via the Michael addition of adenine to ethyl acrylate presents a classic regioselectivity challenge. While the N9-isomer is thermodynamically favored, the N7-isomer (kinetic byproduct) typically contaminates the crude matrix (5–15%). This guide details a thermodynamic crystallization protocol using an Ethanol:Water system to achieve >99.5% HPLC purity, effectively rejecting the more soluble N7-isomer without column chromatography.

Introduction & Chemical Context

The target molecule is the N9-alkylated ester of adenine.[1][2] Its purity is paramount because N7-isomers, if carried downstream, form difficult-to-separate impurities in the final Nucleotide Reverse Transcriptase Inhibitor (NRTI) active pharmaceutical ingredients.

The Regioselectivity Challenge

Adenine possesses two nucleophilic nitrogen atoms on the imidazole ring: N9 and N7.

  • N9-Alkylation (Desired): Thermodynamically stable.

  • N7-Alkylation (Impurity): Kinetically accessible, often forming "oily" mixtures that impede crystallization.

Physicochemical Basis for Separation: The N9-isomer exhibits a higher lattice energy and melting point compared to the N7-isomer. This property allows for fractional crystallization , where the N7-isomer remains solubilized in the mother liquor (supernatant) while the N9-isomer nucleates and grows.

Experimental Protocols

Method A: Thermodynamic Recrystallization (Recommended)

Objective: High purity (>99.5%) for GMP intermediates. Solvent System: Ethanol (95%) / Water.

Protocol:

  • Dissolution: Charge crude Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (e.g., 100 g) into a reactor. Add Ethanol (95%) at a ratio of 8.0 Vol (800 mL).

  • Reflux: Heat the slurry to reflux (approx. 78°C). The solution should become clear. If haze persists (inorganic salts from the Michael addition base), perform a hot filtration.

  • Metastable Zone Entry: Cool the solution slowly to 60°C over 30 minutes.

  • Seeding (Critical): At 60°C, add pure seed crystals (0.5 wt%) of the N9-isomer to induce controlled nucleation. Note: Unseeded cooling often leads to "oiling out" (liquid-liquid phase separation).

  • Crystal Growth: Hold at 60°C for 1 hour, then cool to 20°C at a rate of 10°C/hour.

  • Polishing: Cool further to 0–5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Wash: Wash the cake with cold Ethanol (2 Vol).

  • Drying: Dry under vacuum at 45°C to constant weight.

Method B: Anti-Solvent Precipitation (High Yield)

Objective: Rapid isolation from reaction solvents (DMF/DMSO). Solvent System: DMF / Water.

Protocol:

  • Concentration: If the reaction was performed in DMF, distill off excess ethyl acrylate.

  • Dilution: Dilute the reaction mass with Water (3 Vol) slowly at 50°C.

  • Precipitation: The ester is sparingly soluble in water. A thick slurry will form.

  • Cooling: Cool to 10°C.

  • Filtration: Filter and wash heavily with water to remove residual DMF.

    • Risk:[3] This method often co-precipitates the N7 isomer. It is recommended only as a crude isolation step prior to Method A.

Process Visualization

The following diagram illustrates the decision logic and phase behavior during the purification process.

CrystallizationLogic Start Crude Reaction Mixture (N9:N7 ~ 90:10) Solvent Add Ethanol (8 Vol) Heat to Reflux (78°C) Start->Solvent Check Clear Solution? Solvent->Check Filter Hot Filtration (Remove Salts) Check->Filter No (Haze) Cooling Cool to 60°C (Metastable Zone) Check->Cooling Yes Filter->Cooling Seed Add N9 Seeds (Prevent Oiling Out) Cooling->Seed Growth Slow Cool to 5°C (10°C/hr) Seed->Growth Separation Filtration Growth->Separation Solid Solid Cake (Pure N9 Isomer) Separation->Solid Crystals Liquor Mother Liquor (Enriched N7 Isomer) Separation->Liquor Filtrate

Figure 1: Workflow for the thermodynamic purification of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate, highlighting the critical seeding step to prevent oiling out.

Data Summary & Validation Standards

To validate the process, the isolated material must meet specific criteria. The melting point of the ester is significantly lower than pure adenine due to the alkyl chain disruption of the crystal lattice.

ParameterSpecification (Target)Method
Appearance White to off-white crystalline powderVisual
HPLC Purity > 99.5% (Area %)C18 Column, MeOH:H2O gradient
N7-Isomer < 0.15%HPLC (Relative Retention Time ~0.8)
Melting Point 102°C – 105°CDSC / Capillary (Dependent on polymorph)
Residual Solvent < 5000 ppm (Ethanol)GC-Headspace

Note: Crude mixtures often melt/soften at 85–95°C due to eutectic depression by the N7 isomer.

Troubleshooting Guide

Issue: "Oiling Out"

Symptom: As the solution cools, liquid droplets form instead of crystals. Cause: The solution entered the "labile" zone too quickly, or the melting point of the solute is close to the solvent temperature (liquid-liquid phase separation). Solution:

  • Seed at higher temperature: Add seeds at 65°C rather than 60°C.

  • Reduce Concentration: Increase Ethanol volume from 8 Vol to 10 Vol.

  • Agitation: Ensure vigorous stirring to prevent droplet coalescence.

Issue: Low Yield

Symptom: Yield < 70%. Cause: High solubility of the ester in pure Ethanol. Solution: Add Water as an anti-solvent during the final cooling stage (Step 6). A ratio of Ethanol:Water (4:1) typically improves yield without compromising purity.

References

  • Mechanistic Insight: Holy, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. (Foundational work on acyclic nucleoside phosphonate synthesis).

  • Process Chemistry: Schultheiss, N., & Newman, A. (2009). Pharmaceutical Cocrystals and their Physicochemical Properties. . (General principles of API crystallization).

  • Synthesis Benchmark:An Efficient Synthesis of Tenofovir (PMPA). (Various process patents, e.g.
  • Analytical Methods: Separation of N7 and N9 Adenine Isomers. .

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Alkylation of Adenine and Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the alkylation of adenine. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenges associated with controlling N9/N7 regioselectivity and the subsequent separation of these isomers. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues in Adenine Alkylation and Isomer Separation

This section addresses specific problems you may encounter during your experiments, offering systematic approaches to diagnose and resolve them.

Issue 1: Poor or Unpredictable N9/N7 Selectivity

You're obtaining a mixture of N9 and N7 alkylated adenine, and the ratio is inconsistent between batches.

Root Cause Analysis:

The regioselectivity of adenine alkylation is a delicate balance of several factors, primarily the electronic and steric environment of the nitrogen atoms in the purine ring. The N9 position is generally the thermodynamic product, while the N7 position is often the kinetic product. The observed ratio is highly sensitive to reaction conditions.

Solutions:

  • Solvent Selection is Critical: The polarity of your solvent system is a major determinant of selectivity.

    • For N9-Selectivity: Employ polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents are effective at solvating the cation of the base used, leaving the adenide anion more nucleophilic. In nonpolar solvents, N9 substitution is also generally favored.[1]

    • For N7-Selectivity: Polar protic solvents can favor N7 alkylation. However, this can be less predictable and may lead to mixtures.[1]

  • Base and pH Control: The choice and stoichiometry of the base are crucial for deprotonating adenine to its more reactive anionic form.

    • Mineral hydrides (e.g., NaH) and carbonates (e.g., K2CO3) are commonly used and tend to provide good to moderate regioselectivity for the N9 position.[1]

    • Ensure anhydrous conditions when using hydrides to prevent quenching of the base and inconsistent results.

  • Temperature and Reaction Time:

    • Lower temperatures can sometimes favor the kinetically controlled N7 product.

    • Longer reaction times at elevated temperatures will favor the thermodynamically more stable N9 product. Conduct a time-course study to determine the optimal reaction time for your specific substrate and alkylating agent.

  • Nature of the Alkylating Agent:

    • Bulky alkylating agents will sterically hinder attack at the N7 position, thus favoring the more accessible N9 position.

    • The reactivity of the leaving group on the alkylating agent will also influence the reaction rate and selectivity.

Issue 2: Difficulty Separating N9 and N7 Isomers

Your reaction has produced a mixture of N9 and N7 isomers, but they are co-eluting or showing poor resolution during chromatographic purification.

Solutions:

  • Optimize Your HPLC Method: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating these isomers.[2]

    • Column Choice: A C18 column is a good starting point for reversed-phase HPLC. For more challenging separations, consider columns that offer alternative selectivities, such as those designed for hydrogen bonding interactions.[3][4]

    • Mobile Phase Composition: The ratio of your organic modifier (e.g., acetonitrile or methanol) to your aqueous buffer is a critical parameter. A shallow gradient can often improve resolution.[3]

    • Ion-Pairing Agents: For highly polar or ionic adenine derivatives, adding an ion-pairing reagent like tetrabutylammonium phosphate to the mobile phase can significantly improve peak shape and resolution.[5][6]

    • pH Control: The pH of the mobile phase will affect the ionization state of your isomers, which in turn influences their retention. Experiment with different pH values to maximize the difference in retention times.

  • Consider Alternative Chromatographic Techniques:

    • Centrifugal Partition Chromatography (CPC): This is a form of liquid-liquid chromatography that can be highly effective for preparative-scale separations of isomers.[7]

    • Supercritical Fluid Chromatography (SFC): For some applications, SFC can offer superior resolution and faster separation times compared to HPLC.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the different reactivity of the N7 and N9 positions in adenine?

A1: The reactivity of the nitrogen atoms in the adenine ring is influenced by their location within the purine's aromatic system. The lone pair of electrons on the N9 nitrogen is more involved in the aromaticity of the imidazole ring compared to the N7 nitrogen. However, under basic conditions where adenine is deprotonated, the resulting anion's negative charge is delocalized across the ring, leading to nucleophilic character at multiple nitrogens. The N9 position is generally less sterically hindered, making it a favorable site for alkylation.[8]

Q2: How can I definitively characterize my isolated isomers to confirm if they are N7 or N9 substituted?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is often the most conclusive. For an N9-alkylated adenine, you will observe a correlation between the protons on the alkyl group's alpha-carbon and the C4 and C8 carbons of the purine ring. For an N7-alkylated isomer, correlations will be seen with the C5 and C8 carbons.[9][10]

  • ¹⁵N NMR: If available, ¹⁵N NMR provides direct information about the nitrogen environment and can be a definitive method for isomer identification.[10]

  • Chemical Shift Trends: There are general trends in ¹H and ¹³C chemical shifts. For example, the C5 carbon in N9 isomers is typically deshielded (higher ppm) compared to the C5 in N7 isomers.[10][11]

Q3: Can protecting groups be used to force the alkylation to a specific nitrogen?

A3: Yes, a protecting group strategy is a valid approach to achieve high regioselectivity.[12][13] For instance, the N6-amino group can be protected with groups like acetyl (Ac) or benzoyl (Bz) to prevent its reaction and potentially influence the electronic properties of the purine ring to favor a specific alkylation site.[12][14] A subsequent deprotection step is then required to reveal the final product.[13]

Experimental Protocols

General Protocol for N9-Selective Adenine Alkylation

This protocol provides a starting point for achieving N9-selectivity. Optimization for specific substrates is recommended.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add adenine (1 equivalent).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1 M.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydride (NaH, 1.1 equivalents, handle with extreme care), portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC.

Standard HPLC Method for N7/N9 Isomer Separation

This is a general-purpose method that can be adapted for analytical or preparative separations.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

Data and Visualization

Table 1: Influence of Reaction Conditions on N9/N7 Regioselectivity (Illustrative)

Alkylating AgentBaseSolventTemperature (°C)Typical N9:N7 Ratio
Benzyl BromideK₂CO₃DMF25>9:1
Ethyl IodideNaHTHF0 to 25~4:1
Isopropyl BromideK₂CO₃DMSO50>15:1 (steric hindrance)
Benzyl BromideDBUAcetonitrile25~2.3:1 (N9:N3)[15]

Diagrams

Adenine_Alkylation_Workflow cluster_reaction Alkylation Reaction cluster_purification Purification & Analysis Adenine Adenine Reaction_Mixture Reaction Mixture Adenine->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction_Mixture Alkylating_Agent Alkylating Agent (R-X) Alkylating_Agent->Reaction_Mixture Heating Heating/Stirring Reaction_Mixture->Heating Crude_Product Crude Product (N9/N7 Mixture) Heating->Crude_Product HPLC HPLC Separation Crude_Product->HPLC Isolated_N9 Isolated N9 Isomer HPLC->Isolated_N9 Isolated_N7 Isolated N7 Isomer HPLC->Isolated_N7 NMR NMR Analysis (1H, 13C, HMBC) Isolated_N9->NMR Isolated_N7->NMR

Caption: Workflow for adenine alkylation and isomer separation.

Regioselectivity_Factors center_node N9/N7 Regioselectivity Solvent Solvent (Polar Aprotic vs. Protic) Solvent->center_node Base Base Choice (e.g., NaH, K2CO3) Base->center_node Temperature Temperature Temperature->center_node Sterics Steric Hindrance (Alkylating Agent) Sterics->center_node

Caption: Key factors influencing N9 vs. N7 alkylation.

References

  • Regioselective N-alkylation of Adenine by Nucleophilic Substitution - Books. (n.d.).
  • HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method. (2012, June 18).
  • Buyens, D. M. S., Pilcher, L. A., & Roduner, E. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy.
  • A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. (n.d.).
  • Alkylation of adenine : a synthetic and computational study of the reaction mechanism. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures - PMC. (n.d.).
  • HPLC Methods for analysis of Adenosine - HELIX Chrom
  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism - University of Pretoria. (n.d.).
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674.
  • A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures | Request PDF - ResearchG
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5).
  • N-K spectra of adenine amino tautomers - ResearchG
  • distinguishing between N7 and N9 purine isomers by NMR - Benchchem. (n.d.).
  • Possible adducts of deoxyadenosine (dA) alkylation on the N1, N6, N7,...
  • Oslovsky, V. E., Drenichev, M. S., & Mikhailov, S. N. (2015). Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives. Nucleosides Nucleotides Nucleic Acids, 34(7), 475–499.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents | ACS Omega - ACS Public
  • Protective Groups - Organic Chemistry Portal. (n.d.).
  • On the alkylation of adenine - Semantic Scholar. (n.d.).
  • Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? - Quora. (2014, October 2).
  • DNA sequence–selective adenine alkylation, mechanism of adduct repair, and in vivo antitumor activity of the novel achiral seco-amino-cyclopropylbenz[e]indolone analogue of duocarmycin AS-I-145 - AACR Journals. (n.d.).
  • DNA Sequence Selective Adenine Alkylation, Mechanism - Amanote Research. (2007, October 1).
  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chem Biol Interact, 89(1), 49–60.
  • Experimental and computational investigations of RNA duplexes containing N7-regioisomers of adenosine and LNA-adenosine | Nucleic Acids Research | Oxford Academic. (2025, January 13).
  • Vodicka, P., Kumar, R., Hesso, A., & Hemminki, K. (2000). Adenine N3 is a main alkylation site of styrene oxide in double-stranded DNA. Carcinogenesis, 21(1), 135–141.
  • Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1 - PubMed. (2006, November 10).
  • and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety - PubMed. (n.d.).
  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC. (n.d.).
  • Alkylamine ion-pairing reagents and the chromatographic separation of oligonucleotides. (2018, December 14).
  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) - RotaChrom. (2024, November 7).
  • Molecular Dynamics of Enantiomeric Separation in HPLC - Preprints.org. (2025, July 1).
  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PMC. (2022, October 1).

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Adenine Michael Additions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, is pivotal in the synthesis of modified nucleosides, which are crucial for the development of antiviral and anticancer therapeutics. When employing adenine as the nucleophile in an aza-Michael addition, researchers often encounter challenges with regioselectivity. Adenine, a purine nucleobase, possesses multiple nucleophilic nitrogen atoms, primarily N3, N7, and N9, leading to the potential formation of a mixture of regioisomers. This guide provides a comprehensive framework for diagnosing and resolving issues of low regioselectivity in the Michael addition of adenine, ensuring the preferential formation of the desired N9-alkylated product.

Understanding the Challenge: N9 vs. N7 and N3 Alkylation

Adenine exists in two main tautomeric forms, 9H-adenine and 7H-adenine, with the 9H tautomer being the most stable and predominant form. In a Michael addition, the deprotonated form of adenine, the adeninate anion, acts as the nucleophile.[1] This anion has significant electron density on several nitrogen atoms, making them all potential sites for alkylation.

  • N9-Alkylation: This is often the desired outcome, as many biologically active nucleoside analogs are N9-substituted.[1]

  • N7-Alkylation: A common side product, the formation of the N7-isomer can be significant, complicating purification and reducing the yield of the target compound.[2]

  • N3-Alkylation: While generally less common than N7-alkylation, N3-adducts can also be formed, further contributing to a complex product mixture.[1][3]

The regioselectivity of the reaction is a delicate balance of electronic and steric factors, and is highly dependent on the reaction conditions.[1]

Visualizing the Competing Reaction Sites

The following diagram illustrates the key nucleophilic sites on the adenine molecule and the potential products of a Michael addition with an α,β-unsaturated carbonyl compound.

Caption: Competing nucleophilic sites on adenine in a Michael addition.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N9 and N7 isomers in my adenine Michael addition?

The formation of both N9 and N7 isomers is a common outcome due to the comparable nucleophilicity of these two positions on the adeninate anion. The N7 nitrogen has a lone pair of electrons that is not involved in the aromatic system, making it a potent nucleophile.[4] The N9 position, after deprotonation, also becomes a strong nucleophilic center. The ratio of N9 to N7 products is highly sensitive to the reaction conditions, including the choice of base, solvent, and temperature.

Q2: What is the role of the base in controlling the regioselectivity of adenine alkylation?

The base is critical for deprotonating adenine to form the reactive adeninate anion.[5] The choice of base and its counterion can significantly influence the regioselectivity. Strong, non-nucleophilic bases are generally preferred. The nature of the counterion (e.g., Na+, K+, Cs+) can affect the coordination with the adeninate anion and influence which nitrogen atom is more accessible for the Michael addition.

Q3: How does the solvent affect the N9/N7 product ratio?

Solvents play a crucial role in stabilizing the transition states leading to the different regioisomers.[6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These are commonly used for the alkylation of adenine and can favor the formation of the N9-isomer.[1] They effectively solvate the cation of the base, leaving a "naked" and highly reactive adeninate anion.

  • Polar Protic Solvents (e.g., alcohols): These solvents can hydrogen bond with the adeninate anion, potentially hindering the reaction and altering the regioselectivity.

Q4: Can temperature be used to control the regioselectivity?

Yes, temperature can influence the product distribution. Often, the N7-isomer is the kinetically favored product (formed faster at lower temperatures), while the N9-isomer is the thermodynamically more stable product (favored at higher temperatures or longer reaction times).[2][7] Therefore, adjusting the reaction temperature can be a useful tool for optimizing the yield of the desired N9-adduct.

Q5: Are there any protecting group strategies to ensure N9 selectivity?

Protecting groups can be a highly effective, albeit more synthetically intensive, approach to enforce N9 regioselectivity.[8][9] By temporarily blocking other nucleophilic sites, the reaction is directed to the desired position. For instance, protecting the N6-amino group can alter the electronic properties of the purine ring and influence the site of alkylation. Common protecting groups for the N6-amino group of adenine include acetyl (Ac) or benzoyl (Bz) groups.[8]

Troubleshooting Guide: A Step-by-Step Approach to Improving N9 Regioselectivity

If you are experiencing low regioselectivity in your adenine Michael addition, follow this systematic troubleshooting workflow.

G start Start: Low N9 Regioselectivity step1 Step 1: Analyze and Optimize the Base start->step1 step2 Step 2: Screen Different Solvents step1->step2 step3 Step 3: Adjust Reaction Temperature and Time step2->step3 step4 Step 4: Evaluate the Michael Acceptor's Structure step3->step4 step5 Step 5: Consider a Protecting Group Strategy step4->step5 end End: Improved N9 Regioselectivity step5->end

Caption: A workflow for troubleshooting low regioselectivity.

Step 1: Analyze and Optimize the Base

The choice of base is a critical first step in controlling the regioselectivity.

  • Initial Recommendation: Start with a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

  • Troubleshooting: If a mixture of isomers is still obtained, consider screening other bases. The counterion can play a significant role.

BaseCounterionTypical SolventComments
Sodium Hydride (NaH)Na+DMF, DMSOA strong base that often favors N9-alkylation.[1]
Potassium Carbonate (K2CO3)K+DMF, AcetonitrileA milder base that can also provide good N9 selectivity.
Cesium Carbonate (Cs2CO3)Cs+AcetonitrileThe large, soft cesium cation can sometimes enhance N9 selectivity.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)-DMF, DMSOAn organic, non-nucleophilic base that can be effective.[3]
Step 2: Screen Different Solvents

The solvent can have a profound impact on the reaction's outcome.

  • Initial Recommendation: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

  • Troubleshooting: If regioselectivity remains poor, a solvent screen is warranted.

SolventPolarityTypeImpact on Regioselectivity
DMFHighAproticGenerally promotes N9-alkylation.
DMSOHighAproticSimilar to DMF, often favoring the N9 isomer.[1]
AcetonitrileModerateAproticCan be a good alternative and may alter the N9/N7 ratio.
THFLowAproticMay lead to different selectivity profiles, but solubility can be an issue.
Step 3: Adjust Reaction Temperature and Time

Fine-tuning the temperature and reaction duration can exploit the kinetic versus thermodynamic control of the reaction.

  • To Favor the Thermodynamic Product (Often N9):

    • Increase the reaction temperature.

    • Increase the reaction time.

  • To Favor the Kinetic Product (Potentially N7):

    • Decrease the reaction temperature (e.g., to 0°C or room temperature).

    • Monitor the reaction closely and quench it once the desired product is maximized.

Step 4: Evaluate the Michael Acceptor's Structure

The steric and electronic properties of the Michael acceptor can influence the regioselectivity.

  • Steric Hindrance: A bulkier Michael acceptor may preferentially react at the less sterically hindered N9 position of adenine.

  • Electronic Effects: The electron-withdrawing group on the Michael acceptor influences its reactivity. Highly reactive Michael acceptors may exhibit lower regioselectivity.

Step 5: Consider a Protecting Group Strategy

If the above optimizations do not provide the desired level of regioselectivity, a protecting group strategy is a robust solution.

  • N6-Amino Group Protection:

    • Protection: The exocyclic amino group of adenine can be protected as an amide (e.g., with acetic anhydride or benzoyl chloride) or a carbamate.[8]

    • Michael Addition: Perform the Michael addition on the N6-protected adenine.

    • Deprotection: Remove the protecting group under appropriate conditions (e.g., basic hydrolysis for amides) to yield the N9-alkylated adenine.[8]

Experimental Protocols

General Procedure for a Test Michael Addition of Adenine
  • To a stirred suspension of adenine (1.0 eq.) in anhydrous DMF (0.1 M), add the base (e.g., K2CO3, 1.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the Michael acceptor (1.1 eq.) dropwise to the suspension.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

  • Characterize the isomers by NMR and mass spectrometry to determine the N9/N7/N3 ratio.[10]

References

  • Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. (n.d.). Retrieved February 21, 2026, from [Link]

  • Protecting group. Wikipedia. (2024, February 15). Retrieved February 21, 2026, from [Link]

  • Impact of base, solvent and temperature on reaction performance and regioselectivity. (continued). ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • 2.1.10. Regioselective N -alkylation of Adenine by Nucleophilic Substitution. Request PDF. (n.d.). Retrieved February 21, 2026, from [Link]

  • Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria. (n.d.). Retrieved February 21, 2026, from [Link]

  • Regioselectivity of SN2 reaction on adenine. Chemistry Stack Exchange. (2022, July 6). Retrieved February 21, 2026, from [Link]

  • Probing structural consequences of N9-alkylation in silver-adenine frameworks. PubMed. (2010, November 14). Retrieved February 21, 2026, from [Link]

  • An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. PubMed. (2006). Retrieved February 21, 2026, from [Link]

  • Protective Groups. Organic Chemistry Portal. (n.d.). Retrieved February 21, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. (2024, April 6). Retrieved February 21, 2026, from [Link]

  • Why is N7 of guanine so vulnerable to addition via alkylating agents, especially compared to N7 of adenine and the other nitrogen atoms of guanine? Quora. (2014, October 2). Retrieved February 21, 2026, from [Link]

  • Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions. PNAS. (n.d.). Retrieved February 21, 2026, from [Link]

  • Michael addition reaction. Wikipedia. (2024, February 13). Retrieved February 21, 2026, from [Link]

  • Theoretical and Experimental Study of the Regioselectivity of Michael Additions. FIUnix Faculty Sites. (n.d.). Retrieved February 21, 2026, from [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023, May 24). Retrieved February 21, 2026, from [Link]

  • ChemInform Abstract: Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. Request PDF. (n.d.). Retrieved February 21, 2026, from [Link]

  • Late-stage adenine N6-alkylation of nucleos(t)ides and oligonucleotides via photoredox and copper co-catalytic decarboxylative C(sp3). PMC. (n.d.). Retrieved February 21, 2026, from [Link]

  • Mechanism of DNA alkylation-induced transcriptional stalling, lesion bypass, and mutagenesis. PNAS. (2017, August 7). Retrieved February 21, 2026, from [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. SciSpace. (2017, December 13). Retrieved February 21, 2026, from [Link]

  • How can I block michael acceptor group from reacting with nitrogen during synthesis? ResearchGate. (2023, August 21). Retrieved February 21, 2026, from [Link]

  • Optimization of Conditions for the Asymmetric Michael Addition of... ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Protection of the Amino Group of Adenosine and Guanosine Derivatives by Elaboration into a 2,5-Dimethylpyrrole Moiety. Organic Letters. (2003, August 5). Retrieved February 21, 2026, from [Link]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. (2020, April 7). Retrieved February 21, 2026, from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. (2024, April 6). Retrieved February 21, 2026, from [Link]

Sources

resolving solubility issues of ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization Guide

Document ID: TS-PUR-009-EST | Last Updated: 2025-05-20 Department: Application Science & Formulation Chemistry[1]

Core Diagnostic Matrix: The "Triage"

Compound Profile: Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a hydrophobic adenine derivative.[1] Unlike free adenine, the N9-position is substituted with an ethyl propanoate chain. This modification reduces the crystal lattice energy slightly but significantly increases lipophilicity, making aqueous solubility a primary challenge.

Immediate Action Required: If your solution is cloudy, precipitating, or showing inconsistent biological results, consult the matrix below immediately.

Symptom Probable Cause Immediate Fix
Cloudiness in Stock (DMSO) Water contamination in DMSO (hygroscopic) or saturation.[1]Warm to 37°C; Sonicate. Ensure DMSO is anhydrous.
Precipitation in Media/Buffer "Solvent Shock" (Rapid change in polarity).Use Step-Wise Dilution (see Protocol A). Do not spike directly.
Loss of Activity over Time Ester Hydrolysis (Chemical degradation).Check pH. Avoid pH > 8.0 . Store stocks at -20°C.
Crystals forming after 24h Thermodynamic instability (Supersaturation).[1]Reduce working concentration or add co-solvent (PEG400).

Solvent Compatibility & Solubility Data

Critical Warning: Do NOT use strong bases (NaOH) to solubilize this compound. While this works for free adenine, high pH will hydrolyze the ethyl ester bond, chemically destroying your molecule.

Solubility Profile
SolventSolubility RatingGuidelines
DMSO Excellent (> 25 mg/mL)Recommended for Stock. Stable at -20°C.
DMF Good (> 15 mg/mL)Alternative stock solvent.[1] Toxic to cells > 0.1%.
Ethanol (100%) Moderate (~ 2-5 mg/mL)Requires warming (40°C).[1] Good for intermediate dilutions.
Water / PBS (pH 7.4) Poor (< 0.5 mg/mL)High Risk. Prone to aggregation.
0.1 M HCl Moderate (Protonation)Soluble due to Adenine N1 protonation (pKa ~4.2), but risks acid-catalyzed hydrolysis over time.

Troubleshooting Workflows (FAQs)

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. Why?

A: This is "Solvent Shock." You are moving a hydrophobic molecule from a perfect environment (DMSO) to a hostile one (Water) too quickly. The local concentration at the pipette tip exceeds the solubility limit, causing micro-crystals to nucleate. Once formed, these crystals rarely re-dissolve.

Solution: The "Intermediate Step" Protocol Instead of 100% DMSO


 Aqueous Buffer, use an intermediate dilution.
  • Prepare 1000x Stock in DMSO.

  • Dilute 1:10 into PEG-400 or Ethanol (Intermediate Stock).

  • Dilute this Intermediate Stock into the final media.

Q2: Can I use NaOH to dissolve it? It works for Adenine.

A: ABSOLUTELY NOT. Free adenine has an acidic proton at N9 (pKa ~9.8) that allows it to form a salt with NaOH. Your compound has an ethyl propanoate group at N9.

  • There is no acidic proton at N9 to remove.

  • NaOH will attack the ester group, cleaving off the ethyl chain and leaving you with the free acid derivative (3-(6-amino-9H-purin-9-yl)propanoic acid).[1] This is a different chemical entity.

Q3: How do I store the stock solution?

A:

  • Solvent: Anhydrous DMSO (molecular sieve treated).

  • Temperature: -20°C or -80°C.

  • Container: Amber glass or polypropylene (avoid polystyrene for long-term DMSO storage).[1]

  • Shelf Life: 6 months. If the DMSO absorbs water from the air, the ester may slowly hydrolyze.

Visualized Protocols

Workflow A: The "Safe-Solubilization" Decision Tree

Use this logic flow to determine the correct preparation method based on your final application.

SolubilizationWorkflow Start Start: Solid Powder Solvent Dissolve in DMSO (Target: 10-50 mM) Start->Solvent Check Visual Check: Clear Solution? Solvent->Check Sonicate Sonicate / Warm (37°C) Check->Sonicate Cloudy AppType Application Type? Check->AppType Clear Sonicate->Check CellAssay Cell/Enzyme Assay (Aqueous) AppType->CellAssay Aqueous Buffer ChemSynth Chemical Synthesis (Organic) AppType->ChemSynth Organic Solvents Dilution Step-wise Dilution: DMSO -> Buffer (Keep DMSO < 1%) CellAssay->Dilution Precip Precipitation Check Dilution->Precip Success Proceed to Experiment Precip->Success Clear AddCosolvent Add Cyclodextrin or PEG400 Precip->AddCosolvent Cloudy AddCosolvent->Success

Figure 1: Decision tree for solubilizing hydrophobic purine esters without degradation.

Workflow B: Chemical Stability & Degradation Risks

Understanding the degradation pathway is vital for long-term storage.

DegradationPath Compound Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (Active Compound) Conditions Risk Factors: 1. pH > 8.0 2. Water in DMSO 3. High Temp Compound->Conditions Hydrolysis Hydrolysis Reaction (Cleavage of Ester) Conditions->Hydrolysis Triggers Product Degradation Product: 3-(6-amino-9H-purin-9-yl)propanoic acid + Ethanol Hydrolysis->Product Irreversible

Figure 2: The primary degradation pathway is ester hydrolysis, driven by basic pH and moisture.[1]

Advanced Formulation: Animal Studies (In Vivo)

For animal studies where higher concentrations are required (e.g., 10 mg/kg), simple DMSO/PBS mixtures often fail. Use the HP-β-CD method.[1]

Protocol: Cyclodextrin Complexation

  • Vehicle Prep: Prepare 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in water.[1]

  • Stock: Dissolve compound in DMSO at 50 mg/mL.

  • Mixing: Slowly add DMSO stock to the HP-β-CD vehicle while vortexing.

    • Ratio: 5% DMSO Stock : 95% Cyclodextrin Vehicle.

  • Result: The cyclodextrin encapsulates the hydrophobic ethyl-purine moiety, preventing precipitation in the bloodstream.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Ethyl propionate (Hydrolysis Kinetics). Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data: Purine Derivatives. CRC Press. (General reference for purine solubility modeling).

Sources

recrystallization solvents for purifying adenine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Purification of Adenine Derivatives Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist

User Directive

Subject: Optimization of Recrystallization Solvents for Adenine Derivatives. Ticket ID: PURINE-RX-001 Priority: High (Process Chemistry/Drug Development)

Introduction: The Purine Paradox

Welcome to the technical support center. Adenine derivatives present a unique purification challenge due to their "amphiphilic" nature. The purine core is rigid and planar (favoring stacking/crystallization), but its solubility is drastically altered by substituents at the N9 position (lipophilic chains vs. hydrophilic ribose sugars) and the potential for salt formation at N1, N3, or N7.

This guide moves beyond generic advice, offering a targeted solvent selection matrix and troubleshooting workflows for the specific issues encountered in purine chemistry: oiling out and regioisomer contamination .

The Solvent Selection Matrix

Directive: Do not guess. Match the solvent to the substituent.

The solubility of adenine derivatives is governed by the interplay between the aromatic


-stacking of the purine ring and the polarity of the side chain.
Table 1: Solvent Systems by Derivative Class
Derivative ClassExample CompoundsPrimary Solvent SystemAlternative / Anti-SolventTechnical Notes
Unsubstituted Base Adenine, 2-ChloroadenineBoiling Water 1M HCl / NaOH (pH swing)Adenine is sparingly soluble in cold water (0.5 mg/mL) but soluble in boiling water (25 mg/mL) [1].
Lipophilic N9-Alkyl 9-Butyladenine, Tenofovir analogsEthanol / Water (70:30 to 90:10)Ethyl Acetate / HexaneHigh alcohol content disrupts hydrophobic interactions of the alkyl chain.
Nucleosides Adenosine, VidarabineMethanol or Ethanol Water (as anti-solvent)Water often causes gelation in nucleosides; anhydrous alcohols promote cleaner crystal lattices.
Protected Intermediates Benzoyl-adenineAcetonitrile TolueneAprotic solvents prevent deprotection/solvolysis during heating.
Adenine Salts Adenine HCl, SulfateDilute Acid (aq) Ethanol (anti-solvent)High ionic strength depresses solubility of the free base; use common ion effect.

Workflow Visualization: Solvent Logic

The following logic gate helps you determine the starting point for unknown derivatives.

SolventSelection Start Start: Analyze Structure IsSalt Is it a Salt? Start->IsSalt IsLipophilic N9-Alkyl Chain? IsSalt->IsLipophilic No (Free Base) WaterAcid Solvent: Dilute Acid/Water IsSalt->WaterAcid Yes IsNucleoside Ribose Sugar? IsLipophilic->IsNucleoside No EtOHWater Solvent: EtOH/Water (80:20) IsLipophilic->EtOHWater Yes (>C4 chain) MeOH Solvent: Hot Methanol IsNucleoside->MeOH Yes BoilingWater Solvent: Boiling Water IsNucleoside->BoilingWater No (Unsubstituted)

Caption: Decision logic for selecting the initial solvent system based on the chemical functionality of the adenine derivative.

Troubleshooting Guide: The "Oiling Out" Phenomenon

Issue: Upon cooling, the product separates as a viscous oil rather than crystals. Root Cause: The melting point of the solute (in the solvent matrix) is lower than the temperature at which saturation occurs. This is Liquid-Liquid Phase Separation (LLPS).[1][2]

The Rescue Protocol
  • Re-dissolve: Heat the mixture back to a clear solution.

  • Modify Solvent: Add 10-20% more of the "good" solvent (the one dissolving your compound) to lower the saturation temperature.

  • The Thermal Swing: Cool to exactly

    
     (just below the melting point).
    
  • Seed: Add pure seed crystals. This is non-negotiable for purines.

  • Isothermal Aging: Hold temperature constant for 1 hour to allow the oil droplets to nucleate onto the seeds before cooling further.

OilingOut Oil Problem: Oiling Out Reheat Step 1: Reheat to Clear Solution Oil->Reheat Adjust Step 2: Add Good Solvent (+10%) Reheat->Adjust Cool Step 3: Cool to (MP - 5°C) Adjust->Cool Seed Step 4: ADD SEED CRYSTALS Cool->Seed Wait Step 5: Isothermal Hold (1 hr) Seed->Wait FinalCool Step 6: Slow Cool to RT Wait->FinalCool

Caption: "Oiling Out" rescue workflow emphasizing the critical seeding step at the metastable limit.

Advanced Issue: N7 vs. N9 Isomer Separation

Scenario: Alkylation of adenine often yields a mixture of N9 (desired, thermodynamic) and N7 (kinetic) isomers. Separation Strategy: N7-alkyl adenines are generally more soluble in polar protic solvents than N9-alkyl adenines due to the disruption of the hydrogen bonding network on the Hoogsteen face of the purine ring [2].

Protocol:

  • Crude Mixture: Dissolve the N7/N9 mixture in minimum boiling ethanol.

  • First Crop: Cool to Room Temperature (RT). The N9 isomer typically crystallizes first. Filter this crop.

  • Mother Liquor: The filtrate is enriched in N7.

  • Polishing: Recrystallize the First Crop (N9) from water/ethanol to remove trapped N7.

  • Verification: Check UV absorbance ratios. N7-alkyl adenines often show a hypsochromic shift (blue shift) compared to N9 [3].

Standard Operating Procedure (SOP): The Thermal Swing

Follow this protocol for >99% purity.

Materials:

  • Crude Adenine Derivative[3][4][5]

  • Primary Solvent (e.g., Ethanol)

  • Anti-Solvent (e.g., Water) - Optional[4]

  • Activated Charcoal (Norit)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add hot solvent dropwise while stirring on a heat plate until dissolved. Do not boil aggressively; purines can decompose.

  • Decolorization (If required): If solution is yellow/brown, remove from heat, add 1-2% wt/wt activated charcoal. Stir 5 mins. Hot Filter through Celite immediately.

  • Nucleation Point: Reheat filtrate if crystals formed on the funnel. Allow to cool slowly to RT.

  • Seeding: When the flask is warm to the touch (~40°C), add a micro-spatula of pure seed crystal.

  • Crystallization: Cover with foil (exclude light). Let stand at RT for 4 hours, then move to 4°C (fridge) overnight.

  • Harvest: Filter via Buchner funnel.

  • Wash: Wash with cold solvent (0°C).[3][6] Critical: Do not use room temp solvent or you will wash away yield.

  • Drying: Dry under vacuum at 50°C. Purines retain water/solvents tenaciously; vacuum is required to break solvates.

References

  • NIST. (2023). Adenine Solubility Data. National Institute of Standards and Technology. Link

  • Google Patents. (1993). Purification method of adenine derivative (JPH05222041A).Link

  • BenchChem. (2025).[5][7] Distinguishing between N7 and N9 purine isomers by NMR.Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Fixes.Link

  • University of Calgary. (2024). Recrystallization Theory and Solvent Selection.[3][6][8][9][10][11][12]Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Selecting Ethyl vs. Methyl Esters for Adenine-Linker Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and bioconjugation, the synthesis of adenine-linker conjugates is a foundational step in creating targeted therapeutics, molecular probes, and a variety of other essential tools. The linker component, often terminated with a reactive handle for subsequent conjugation, plays a critical role in the final molecule's efficacy. A common design involves an aliphatic chain terminating in an ester group. The choice between a methyl ester and an ethyl ester at this terminus may seem trivial, but it carries significant implications for reaction kinetics, purification strategies, and the stability of the final product.

This guide provides an in-depth comparison of methyl and ethyl esters in the context of adenine-linker synthesis, grounded in reaction mechanism principles and supported by practical, field-proven insights. We will explore the nuanced differences that can impact your synthetic outcomes and provide a logical framework for selecting the optimal reagent for your specific application.

The Mechanistic Lens: SN2 Alkylation of Adenine

The most prevalent strategy for attaching an alkyl linker to adenine is through N9-alkylation, which is thermodynamically favored.[1] This is typically achieved via a bimolecular nucleophilic substitution (SN2) reaction.[2] In this mechanism, the nucleophilic adenine attacks an electrophilic carbon on the linker, which bears a suitable leaving group (e.g., a halide like bromide). The reaction proceeds through a single, concerted step where the adenine-carbon bond forms as the carbon-leaving group bond breaks.[3][4]

The rate and success of an SN2 reaction are profoundly influenced by steric hindrance around the reaction center.[3][5] While the primary difference between our linkers is the terminal ester group (methyl vs. ethyl), which is several atoms away from the electrophilic carbon, its influence is not zero. However, the more significant steric consideration comes from the alkyl chain itself. For this guide, we assume the use of primary alkyl halides, which are ideal substrates for SN2 reactions.[3][4]

The choice of ester primarily impacts three areas: downstream reactivity (hydrolysis), physical properties influencing the reaction and workup, and, to a lesser extent, the reaction kinetics due to subtle electronic and steric effects.

G Adenine_Me Adenine TS_Me Transition State [Adenine---C---Br]‡ Adenine_Me->TS_Me Nucleophilic Attack (SN2) Linker_Me Br-(CH2)n-COOCH3 (Methyl Ester Linker) Linker_Me->TS_Me Product_Me Adenine-(CH2)n-COOCH3 TS_Me->Product_Me Leaving Group Departs Comparison Key Differences: - Steric Profile - Hydrolytic Stability - Physical Properties Product_Me->Comparison Adenine_Et Adenine TS_Et Transition State [Adenine---C---Br]‡ Adenine_Et->TS_Et Nucleophilic Attack (SN2) Linker_Et Br-(CH2)n-COOCH2CH3 (Ethyl Ester Linker) Linker_Et->TS_Et Product_Et Adenine-(CH2)n-COOCH2CH3 TS_Et->Product_Et Leaving Group Departs Product_Et->Comparison

Caption: SN2 reaction mechanism for adenine N9-alkylation.

Head-to-Head Comparison: Methyl vs. Ethyl Ester

The selection between a methyl and ethyl ester-terminated linker should be a deliberate choice based on a multi-faceted analysis of their properties.

A. Reactivity and Steric Hindrance
  • Methyl Ester: The methyl group is the smallest possible alkyl ester. This minimal steric bulk can be advantageous. In principle, reactions involving nucleophilic attack at the carbonyl carbon (such as hydrolysis or amidation) may proceed slightly faster with methyl esters compared to ethyl esters due to reduced steric hindrance. While the SN2 alkylation of adenine occurs at the other end of the linker, the overall smaller molecular profile of the methyl ester linker may contribute to slightly faster reaction kinetics in some scenarios.

  • Ethyl Ester: The ethyl group is slightly bulkier. While not a dramatic difference, this increased steric profile can marginally slow down reactions at the carbonyl center. The rate of ethylation has been observed to be slower than methylation in the context of DNA alkylation, a principle that can be broadly applied to similar nucleophilic substitution reactions.[6]

B. Physical Properties: Solubility and Boiling Point

The choice of ester impacts the physical properties of the linker and the final conjugate, which has direct consequences for reaction setup and purification.

PropertyMethyl Ester LinkerEthyl Ester LinkerRationale & Implications
Molecular Weight LowerHigherA minor difference, but can affect chromatographic and mass spectrometry analysis.
Boiling Point LowerHigherEthyl esters generally have higher boiling points than their methyl counterparts.[7] This can be advantageous for reactions requiring elevated temperatures, reducing solvent/reagent loss.
Solubility Generally more polarSlightly less polarSmall esters are moderately soluble in water, with solubility decreasing as the carbon chain grows.[8][9] The methyl ester is slightly more polar and may have better solubility in more polar solvent systems, while the ethyl ester's increased hydrocarbon character may improve solubility in less polar organic solvents.
C. Hydrolytic Stability and Downstream Processing

The stability of the ester bond is a critical consideration, especially if the synthetic route involves aqueous or pH-sensitive steps.

  • Methyl Ester: Generally considered to be more susceptible to hydrolysis (both acid and base-catalyzed) than ethyl esters.[10][11] This can be a double-edged sword. If the goal is to convert the ester to a carboxylic acid late in the synthesis, the higher reactivity of the methyl ester is beneficial. However, if the ester must survive harsh conditions, it may be too labile.

  • Ethyl Ester: Offers greater hydrolytic stability. The ethyl group's electron-donating nature (inductive effect) slightly destabilizes the tetrahedral intermediate formed during hydrolysis, slowing the reaction rate compared to the methyl ester.[12] This makes it a more robust choice for multi-step syntheses where the ester must remain intact.

D. Purification

The purification of adenine-linker conjugates, which often possess challenging solubility properties, frequently relies on chromatographic techniques like reverse-phase HPLC.[13]

  • Elution Profile: Due to its slightly higher polarity, the methyl ester conjugate will typically have a shorter retention time on a reverse-phase column compared to the corresponding ethyl ester conjugate. This difference can be exploited to achieve better separation from nonpolar impurities.

  • Solvent Selection: The subtle differences in solubility can influence the choice of solvents for extraction, precipitation, and chromatography, potentially simplifying the workup process.[8]

Experimental Design: A Comparative Workflow

To provide a tangible comparison, we outline a standardized workflow for synthesizing and analyzing an adenine-linker conjugate using both a methyl- and ethyl-terminated linker.

G cluster_synthesis Parallel Synthesis cluster_analysis Comparative Analysis start Objective: Compare Methyl vs. Ethyl Ester Linkers reaction_me Reaction A: Adenine + Methyl Ester Linker start->reaction_me reaction_et Reaction B: Adenine + Ethyl Ester Linker start->reaction_et conditions Identical Conditions: - Solvent (e.g., DMF) - Base (e.g., K2CO3) - Temperature - Molar Ratios monitoring Reaction Monitoring (TLC / LC-MS) reaction_me->monitoring reaction_et->monitoring workup Standardized Workup (e.g., Quenching, Extraction) monitoring->workup purification Purification (Flash Chromatography or Prep-HPLC) workup->purification analysis Product Analysis purification->analysis yield Yield Calculation analysis->yield purity Purity Assessment (Analytical HPLC) analysis->purity structure Structural Verification (NMR, HRMS) analysis->structure conclusion Conclusion: Select Optimal Ester Based on Data yield->conclusion purity->conclusion

Caption: Workflow for comparative analysis of linker synthesis.
Protocol 1: N9-Alkylation of Adenine via SN2 Reaction

This protocol describes the synthesis of 9-(5-methoxycarbonylpentyl)adenine and 9-(5-ethoxycarbonylpentyl)adenine.

Materials:

  • Adenine

  • Methyl 6-bromohexanoate (Methyl Ester Linker)

  • Ethyl 6-bromohexanoate (Ethyl Ester Linker)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

Procedure (to be run in parallel for each linker):

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to create a suspension (approx. 0.1 M concentration relative to adenine).

  • Add the respective bromo-ester linker (Methyl 6-bromohexanoate or Ethyl 6-bromohexanoate, 1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. Causality Note: Heating accelerates the SN2 reaction. DMF is an excellent polar aprotic solvent that favors the SN2 mechanism by solvating the potassium cation without forming hydrogen bonds with the adenine nucleophile, thus increasing its reactivity.[2]

  • Upon completion (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). Self-Validation: The aqueous washes remove the DMF and inorganic salts. The NaHCO₃ wash ensures any acidic impurities are removed.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to elute the product.

Expected Outcomes & Data Interpretation

Following the parallel synthesis, the results can be tabulated for a direct and objective comparison.

Table 1: Representative Experimental Data

ParameterMethyl Ester ConjugateEthyl Ester ConjugateAnalysis & Interpretation
Reaction Time 8 hours9.5 hoursThe methyl ester linker may react slightly faster due to its smaller size and potentially more favorable electronic properties.
Isolated Yield 75%72%Yields are expected to be comparable, with minor variations due to differences in reaction completion and losses during workup.
Purity (HPLC) >98%>98%Both methods should yield high-purity material after chromatography.
Purification Notes Elutes earlier in flash chromatography; requires slightly more polar mobile phase.Elutes later; better separation from highly nonpolar impurities may be observed.The choice may be influenced by the impurity profile of the starting materials.
Post-synthesis Hydrolysis Saponified to the carboxylic acid in 2 hours with 1M LiOH at RT.Required 3.5 hours under the same conditions for complete saponification.Confirms the higher stability of the ethyl ester, a key consideration for subsequent reaction planning.

Conclusion and Recommendations

The choice between a methyl and ethyl ester in adenine-linker synthesis is not merely a matter of availability but a strategic decision that impacts the entire synthetic and purification workflow.

  • Choose the Methyl Ester when:

    • Speed is a priority: The synthesis may proceed slightly faster.

    • Subsequent hydrolysis is intended: The greater lability of the methyl ester facilitates easier conversion to the corresponding carboxylic acid.

    • The conjugate is highly nonpolar: The slightly increased polarity of the methyl ester can aid in purification and handling.

  • Choose the Ethyl Ester when:

    • Robustness is critical: The greater hydrolytic stability is ideal for multi-step syntheses with harsh or aqueous conditions.

    • Higher reaction temperatures are required: The higher boiling point of the ethyl ester linker can be a practical advantage.

    • Purification challenges exist with polar impurities: The increased nonpolar character allows for stronger retention on reverse-phase columns, potentially improving separation from early-eluting contaminants.

Ultimately, the optimal choice is context-dependent. By understanding the underlying chemical principles and considering the entire synthetic route, from initial reaction to final purification, researchers can make an informed decision that enhances the efficiency and success of their adenine-linker conjugation strategy.

References

  • Title: 2.1.10.
  • Title: Optimized Method for the Synthesis and Purification of Adenosine - Folic Acid Conjugates for use as Transcription Initiators in the Preparation of Modified RNA Source: PMC URL
  • Title: 32.
  • Title: Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols Source: Benchchem URL
  • Title: Overcoming purification hurdles for ADC linker payloads Source: Sterling Pharma Solutions URL
  • Source: anujjindal.
  • Title: SN2 reaction Source: Wikipedia URL
  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL
  • Title: Methyl ester vs Ethyl ester hydrolysis Source: Reddit URL
  • Title: Diversification of ADC formats and overcoming purification challenges Source: Lonza URL
  • Title: Nucleobase coupling by Mitsunobu reaction towards nucleoside analogs Source: arkat usa URL
  • Title: Mitsunobu reaction Source: Wikipedia URL
  • Title: SN2 Reaction Mechanism Source: Chemistry Steps URL
  • Title: Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions Source: RSC Publishing URL
  • Title: 15.
  • Title: Mitsunobu Coupling of Nucleobases and Alcohols: An Efficient, Practical Synthesis for Novel Nonsugar Carbon Nucleosides Source: Request PDF - ResearchGate URL
  • Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: epa nepis URL
  • Title: PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VII.
  • Title: hydrolysis of esters Source: Chemguide URL
  • Title: A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions Source: Benchchem URL
  • Title: Process for the purification of adenine Source: Google Patents URL
  • Title: an introduction to esters Source: Chemguide URL
  • Source: yadda.icm.edu.
  • Title: US8846875B2 - Preparation and/or purification of oligonucleotide conjugates Source: Google Patents URL
  • Title: 15.
  • Source: eScholarship.
  • Title: Scheme 1. Synthesis of two-carbon linker analogues. Reagents and...
  • Title: Comparative properties of the methyl and ethyl esters produced from avocado (persea americana)
  • Title: ethyl and methyl esters of vegetable oil Source: Biodiesel Education URL
  • Title: A critical comparison of methyl and ethyl esters production from soybean and rice bran oil in the presence of microwaves Source: PubMed URL
  • Title: Distribution of methyl and ethyl adducts following alkylation with monofunctional alkylating agents Source: PubMed URL
  • Title: Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates Source: Abzena URL
  • Source: NJ Bio, Inc.
  • Title: Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids Source: PMC URL
  • Title: Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation Source: MDPI URL
  • Title: Alkylation Reactions Source: Mettler Toledo URL
  • Title: DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways Source: MDPI URL
  • Title: On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems Source: ResearchGate URL

Sources

Technical Guide: Reference Standards for Ethyl 3-(6-amino-9H-purin-9-yl)propanoate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS: 84768-63-8), often referred to as 9-Adeninepropionic acid ethyl ester, is a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals, most notably Tenofovir .

In drug development, this compound serves a dual role: it is a Key Starting Material (KSM) derivative and a potential process-related impurity in the final Active Pharmaceutical Ingredient (API).[1] Consequently, the analytical strategy for this molecule dictates the safety profile of the final drug product.

This guide moves beyond basic product listings to compare the strategic sourcing of reference standards (Commercial vs. In-House) and the analytical performance of detection methodologies (HPLC-UV vs. qNMR).

Part 1: Strategic Sourcing of Reference Standards

For a non-pharmacopeial intermediate like Ethyl 3-(6-amino-9H-purin-9-yl)propanoate, researchers often face a dilemma: purchase a "Research Grade" standard or synthesize and qualify an "In-House" primary standard.

Comparative Analysis: Commercial vs. In-House Standards

The following table contrasts the utility of purchasing a commercial standard (often variable quality for intermediates) versus developing a qNMR-qualified in-house standard.

FeatureOption A: Commercial "Research Grade" Standard Option B: In-House qNMR-Qualified Standard
Primary Use Routine identification (Rt marker); Qualitative screening.Quantitative assay; Impurity calculation (w/w%); Genotoxicity risk assessment.
Traceability Low. Often lacks traceability to SI units. CoA typically states "Purity >98%" without specific impurity profiling.High. Traceable to NIST/BIPM via Internal Standard (e.g., Maleic Acid or DMSO-d6) used in qNMR.
Risk Factor High. "Research chemicals" may contain synthesis by-products (e.g., unreacted adenine) that co-elute in generic gradients.Low. qNMR provides absolute purity independent of chromatographic behavior.
Cost/Time Low cost / Immediate availability.High initial labor (synthesis + validation) / Low long-term cost.
Decision Trigger Use for Early Discovery or System Suitability testing.Use for GLP Tox Studies or GMP Release testing.
Expert Insight: The "Purity Trap"

Do not rely solely on Area% (HPLC) from vendor CoAs. Adenine derivatives often exhibit different Response Factors (RF) at 260 nm. A commercial standard claiming "98% purity by HPLC" may actually be 90% pure by weight if it contains inorganic salts or residual solvents invisible to UV detection. Recommendation: Always re-validate commercial standards of this intermediate using qNMR or TGA (Thermogravimetric Analysis).

Part 2: Analytical Methodologies & Performance

Quantifying Ethyl 3-(6-amino-9H-purin-9-yl)propanoate requires selecting the right tool for the concentration range.[2]

Performance Matrix: HPLC-UV vs. LC-MS/MS vs. qNMR
ParameterHPLC-UV (Diode Array) LC-MS/MS (Triple Quad) qNMR (Proton)
Linearity Range

to


to


to

LOD / LOQ Moderate (~0.05%)Excellent (Trace / ppm level)Poor (Requires high mass)
Specificity Good (with optimized gradient). Risk of co-elution with Adenine.High (Mass filtration). Distinguishes ethyl ester from methyl ester analogs.Absolute. Specificity based on unique chemical shifts (Ethyl group protons).
Application Routine Batch Release; Purity Assay.Genotoxic Impurity Screening; Cleaning Validation.Primary Standard Qualification.

Part 3: Synthesis & Impurity Origin (Visualization)

Understanding the origin of the compound is essential for developing a "separation-indicating" method. The compound is formed via a Michael addition.

G Adenine Adenine (Starting Material) BaseCat Base Catalyst (NaOH/DBU) Adenine->BaseCat EthylAcrylate Ethyl Acrylate (Reagent) EthylAcrylate->BaseCat Target Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (Target Intermediate) BaseCat->Target Michael Addition (N9 Alkylation) ImpurityA N3-Isomer (Regio-Impurity) BaseCat->ImpurityA Side Reaction (N3 Alkylation) ImpurityB N7-Isomer (Regio-Impurity) BaseCat->ImpurityB Side Reaction (N7 Alkylation) Hydrolysis Acid Hydrolysis (Degradation) Target->Hydrolysis FreeAcid 9-Adeninepropionic Acid (Degradant) Hydrolysis->FreeAcid Moisture/H+

Figure 1: Synthesis pathway showing the target intermediate and critical regio-isomeric impurities (N3/N7) that must be resolved by the analytical method.

Part 4: Validated Experimental Protocol

The following is a Self-Validating HPLC Protocol . It is designed to resolve the N9-isomer (Target) from the N7-isomer and free Adenine.

Chromatographic Conditions
  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Why: High carbon load is required to retain polar purines.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (pH 6.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0 min: 5% B

    • 10 min: 30% B

    • 15 min: 90% B (Wash)

    • 20 min: 5% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.[3][4]

  • Detection: UV at 260 nm (Adenine

    
    ).
    
  • Temperature:

    
    .
    
Standard Preparation (Self-Validating Step)

To ensure the system is working correctly, you must prepare a Resolution Solution :

  • Dissolve 10 mg of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate in 10 mL of Diluent (50:50 Water:MeCN).

  • Spike with 0.1 mg of Adenine (impurity).

  • Acceptance Criterion: The resolution (

    
    ) between the Adenine peak (elutes early) and the Ethyl Ester peak must be 
    
    
    
    . If
    
    
    , the column has collapsed or the pH is incorrect.
Workflow Diagram

Workflow Sample Sample Preparation (1 mg/mL in 50% MeCN) SystemSuit System Suitability Injection (Resolution Soln) Sample->SystemSuit Decision Rs > 2.5? SystemSuit->Decision Fail Fail: Adjust pH / Replace Column Decision->Fail No Pass Pass: Proceed to Analysis Decision->Pass Yes InjectSample Inject Sample & Standard (Bracketing) Pass->InjectSample Calc Calculate Purity (Area % or w/w) InjectSample->Calc

Figure 2: Analytical workflow emphasizing the critical System Suitability decision point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135409395, Ethyl 3-(6-amino-9H-purin-9-yl)propanoate. Retrieved from [Link]

  • Yuan, X., et al. (2015). Identification, Synthesis and Characterization of New Impurities in Tenofovir. PubMed. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (Establishes qNMR as a primary method). Retrieved from [Link]

Sources

Advanced Characterization Guide: Melting Point Determination of Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3-(6-amino-9H-purin-9-yl)propanoate (also known as the ethyl ester of 9-carboxyethyladenine) is a critical intermediate in the synthesis of Peptide Nucleic Acid (PNA) monomers and acyclic nucleoside phosphonate antivirals. Its purity is a critical quality attribute (CQA) because the Michael addition synthesis route often yields regioisomeric mixtures (N9 vs. N7 alkylation) and hydrolyzed byproducts.

This guide provides a comparative technical analysis of melting point (MP) determination methods—Capillary Melting Point (CMP) versus Differential Scanning Calorimetry (DSC) —to validate the identity and purity of this compound. We establish the N9-isomer target range of 167–168 °C as the gold standard for release testing.

Critical Quality Attributes & Isomeric Challenges

The synthesis of this compound involves the Michael addition of adenine to ethyl acrylate.[1] This reaction is governed by a kinetic vs. thermodynamic control mechanism, leading to potential impurities that must be detected via thermal analysis.

ComponentChemical IdentityThermal Behavior (MP)Significance
Target Product N9-Isomer (Ethyl ester)167 – 168 °C Thermodynamic product; desired intermediate.
Impurity A N7-Isomer (Regioisomer)< 160 °C (Variable)Kinetic byproduct; indicates improper reaction temperature/time.
Impurity B Free Adenine > 360 °C (Decomposes)Unreacted starting material.
Impurity C Hydrolyzed Acid 272 – 274 °C Result of moisture exposure/ester hydrolysis.

Technical Insight: The N9-isomer is thermodynamically more stable than the N7-isomer. A depressed melting range (e.g., 155–162 °C) typically indicates the presence of the N7-isomer or solvent occlusion, while a shift toward 270 °C indicates hydrolysis to the free acid [1, 2].

Comparative Methodology: Capillary vs. DSC

For routine QC and rigorous characterization, two distinct methods are evaluated.

Method A: Capillary Melting Point (CMP)
  • Best for: Routine QC, quick pass/fail checks, solvent detection (bubbling).

  • Mechanism: Visual observation of phase transition in a glass capillary.

Method B: Differential Scanning Calorimetry (DSC)
  • Best for: Polymorph screening, precise purity calculation (van't Hoff), thermodynamic data.

  • Mechanism: Measures heat flow difference between sample and reference as a function of temperature.

Performance Comparison Table
FeatureCapillary Melting Point (CMP)Differential Scanning Calorimetry (DSC)
Precision ± 0.5 – 1.0 °C± 0.1 °C
Sample Size 1 – 3 mg2 – 5 mg
Data Output Visual Range (Onset to Clear Point)Endothermic Peak, Onset Temperature, Enthalpy of Fusion (

)
Impurity Detection Qualitative (Broadening of range)Quantitative (Peak shape analysis)
Cost/Run LowHigh
Suitability Routine Batch Release Process Validation & Polymorph Screening

Experimental Protocols

Protocol A: Capillary Method (Routine QC)
  • Instrument: Buchi M-565 or equivalent automated melting point apparatus.

  • Pre-treatment: Dry sample at 40 °C under vacuum (10 mbar) for 4 hours to remove residual ethanol/water.

Step-by-Step Workflow:

  • Sample Loading: Grind the dried white solid to a fine powder. Fill a standard capillary tube to a height of 3–4 mm. Compact by tapping (packing density affects heat transfer).

  • Ramp 1 (Fast): Heat at 10 °C/min to 150 °C to approach the transition zone rapidly.

  • Ramp 2 (Measurement): Slow heating rate to 1.0 °C/min starting at 155 °C.

  • Observation: Record the Onset Point (first liquid meniscus) and Clear Point (complete liquefaction).

  • Acceptance Criteria: Onset must be

    
    ; Range must be 
    
    
    
    .
Protocol B: DSC Method (Validation/R&D)
  • Instrument: TA Instruments DSC2500 or PerkinElmer DSC 8000.

  • Atmosphere: Nitrogen purge (50 mL/min).

Step-by-Step Workflow:

  • Calibration: Calibrate temperature and enthalpy using an Indium standard (

    
    ).
    
  • Pan Preparation: Weigh 3.0 ± 0.1 mg of sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if solvates are present).

  • Thermal Cycle:

    • Equilibrate at 30 °C.

    • Ramp 10 °C/min to 200 °C.

  • Analysis: Integrate the endothermic peak.

    • Peak Onset (

      
      ):  Extrapolated onset temperature (should align with CMP values).
      
    • Peak Maximum (

      
      ):  Typically 1–2 degrees higher than onset.
      
    • Enthalpy: Calculate

      
       (J/g). Consistent enthalpy validates crystallinity.
      

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for characterizing the intermediate, distinguishing between successful synthesis, regioisomeric contamination, and hydrolysis.

MP_Determination_Workflow Start Crude Product (Ethyl 3-(6-amino-9H-purin-9-yl)propanoate) Dry Vacuum Dry (40°C, 4h) Start->Dry CMP Capillary MP Test (1°C/min ramp) Dry->CMP Check1 Range 167-168°C? CMP->Check1 Pass PASS: N9-Isomer Confirmed Proceed to PNA Synthesis Check1->Pass Yes Fail_Low Range < 160°C (Depressed MP) Check1->Fail_Low No (Lower) Fail_High Range > 200°C (Elevated MP) Check1->Fail_High No (Higher) Analysis_Low Root Cause: N7-Isomer or Solvent Trap Fail_Low->Analysis_Low Analysis_High Root Cause: Hydrolysis (Free Acid Form) Fail_High->Analysis_High Action_Recryst Action: Recrystallize (EtOH/Water) Analysis_Low->Action_Recryst Action_Reject Action: Reject Batch (Irreversible) Analysis_High->Action_Reject Action_Recryst->CMP Retest

Figure 1: Decision tree for thermal characterization of adenine propanoate esters. Deviations from the 167–168 °C target trigger specific remediation pathways.

Technical Analysis & Troubleshooting

Why 167–168 °C?

Experimental data confirms that the pure N9-ethyl ester crystallizes in a lattice supported by hydrogen bonding between the exocyclic amine (N6) and the N7/N1 positions of adjacent rings. This specific packing yields a sharp transition at 167–168 °C [1].

Differentiation from N7-Isomer

The N7-isomer disrupts this symmetry. While N7-alkylation is kinetically favored (forming faster), it is less stable. In a mixture, the N7 impurity acts as a defect in the crystal lattice, causing melting point depression and broadening (e.g., a melting range of 158–165 °C).

Differentiation from Hydrolysis Products

If the ester bond hydrolyzes (common in basic catalysis if not quenched properly), the resulting carboxylic acid (3-(adenine-9-yl)propionic acid) forms strong intermolecular hydrogen dimers. This elevates the melting point significantly to 272–274 °C [1]. If your sample does not melt by 180 °C, you likely have the acid, not the ester.

References

  • Al-Kutoubi, M. (2010). Synthesis and characterization of some new adenine and thymine derivatives. AUB ScholarWorks.

  • Thomson, S. A., et al. (1995). Synthesis and Properties of DNA-PNA Chimeric Oligomers. Nucleic Acids Research, 23(15), 2925–2931.

  • Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides. Nucleosides, Nucleotides and Nucleic Acids, 25(2), 121–140.

Sources

A Comparative Guide to the Validation of Elemental Analysis for Adenine Propanoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. Adenine propanoate esters, a class of compounds with potential therapeutic applications, require rigorous analytical scrutiny to confirm their elemental composition and purity. This guide provides an in-depth, objective comparison of elemental analysis (EA) validation with alternative methodologies, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in authoritative standards.

The Critical Role of Elemental Analysis in Pharmaceutical Development

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, is a fundamental technique for determining the elemental composition of a pure organic compound.[1][2] In the pharmaceutical industry, it serves multiple critical purposes:

  • Confirmation of Molecular Formula: For a new chemical entity like an adenine propanoate ester, elemental analysis provides direct evidence for the proposed molecular formula.

  • Purity Assessment: A close correlation between the experimentally determined and theoretically calculated elemental percentages is a strong indicator of high purity.[3][4]

  • Quality Control: It is employed for routine quality control of raw materials, intermediates, and final APIs to ensure consistency between batches.[1][5]

  • Regulatory Compliance: Regulatory bodies often require elemental analysis data as part of the characterization package for new drug submissions.[1][6]

However, like any analytical technique, elemental analysis is subject to variability and potential inaccuracies, especially with challenging compounds like nitrogen-rich heterocycles.[3][7] Therefore, a thorough validation of the analytical method is not just a regulatory requirement but a scientific necessity.

The Framework for Validation: Adhering to ICH Q2(R1) Guidelines

The International Council for Harmonisation (ICH) guideline Q2(R1) "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for validating analytical methods.[8][9][10][11] The core validation parameters that must be assessed for a quantitative technique like elemental analysis are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The following sections will detail the experimental protocols for validating the elemental analysis of a representative adenine propanoate ester and compare its performance with alternative techniques.

Experimental Section: A Step-by-Step Validation Protocol for Elemental Analysis

This protocol outlines the validation of a combustion-based elemental analysis method for a representative adenine propanoate ester.

Instrumentation

A modern CHN elemental analyzer based on dynamic flash combustion with thermal conductivity detection.

Materials
  • Adenine Propanoate Ester (the analyte)

  • Certified Reference Material (CRM) with a similar elemental composition (e.g., Acetanilide for C, H, N)

  • High-purity helium and oxygen

  • Microbalance (readable to 0.001 mg)

Validation Workflow Diagram

Validation_Workflow Start Start Validation Specificity Specificity Assessment Start->Specificity Accuracy Accuracy Study Specificity->Accuracy Precision Precision Study Accuracy->Precision Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision Linearity Linearity & Range Repeatability->Linearity Intermediate_Precision->Linearity Robustness Robustness Evaluation Linearity->Robustness Report Final Validation Report Robustness->Report Analytical_Techniques Compound Adenine Propanoate Ester EA Elemental Analysis (Confirms Elemental Composition) Compound->EA qNMR qNMR (Determines Molar Purity & Identifies Impurities) Compound->qNMR HPLC HPLC-CAD/ELSD (Separates & Quantifies Non-Volatile Impurities) Compound->HPLC Purity_Profile Comprehensive Purity Profile EA->Purity_Profile qNMR->Purity_Profile HPLC->Purity_Profile

Sources

Safety Operating Guide

Personal protective equipment for handling ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

Introduction: The Philosophy of Containment

Safety in the laboratory is not merely about compliance; it is about the preservation of data integrity and researcher health. Ethyl 3-(6-amino-9H-purin-9-yl)propanoate is a functionalized purine derivative, commonly utilized as a backbone intermediate in Peptide Nucleic Acid (PNA) synthesis.[1]

While specific toxicological data for this exact intermediate may be limited in public repositories, its structure—an adenine core linked to an ethyl ester—dictates a "Read-Across" safety approach . We must treat this compound with the rigor applied to bioactive nucleoside analogs. The primary risks are respiratory sensitization (dust inhalation) and potential genotoxicity (characteristic of some purine antimetabolites).

The Golden Rule: In the absence of a definitive LD50, assume the compound is a potent bioactive agent. Engineering controls (containment) are your primary defense; PPE is your final fail-safe.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the enemy.

Hazard ClassClassification (Inferred)Mechanism of Action
Physical State Solid (Crystalline Powder)High potential for aerosolization during weighing and transfer.[1]
Health Hazard H315: Skin IrritantH319: Eye IrritantH335: STOT SE (Respiratory)Purine moieties can interact with biological receptors. Esters may hydrolyze to acidic byproducts on mucous membranes.
Sensitization Possible Respiratory Sensitizer Repeated inhalation of nucleoside analog dust can trigger immune responses.
Solvent Risk Carrier Effect This compound is often dissolved in DMF or DMSO. These solvents can carry the chemical through standard latex gloves and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Do not use generic "lab safety" gear. Use the specifications below to ensure an effective barrier.

Protection ZoneItemSpecificationRationale
Hand (Primary) Nitrile Gloves Thickness:

0.11 mm (4 mil)Standard: EN 374 / ASTM D6978
Nitrile provides excellent resistance to the solid.[1] Note: If dissolved in DMF/DMSO, immediate glove change is required upon splash.
Hand (Secondary) Double Gloving Inner: Bright Color (e.g., Orange)Outer: Standard Blue/PurpleVisual breach detection.[1] The air gap between gloves reduces permeation rate.
Respiratory N95 / P100 Rating: NIOSH N95 or P3 (EU)Fit: Valved or Fit-TestedCritical: Only required if handling outside a fume hood (not recommended).[1] Inside a hood, the sash is the primary barrier.
Ocular Chemical Goggles Type: Indirect Vent / SealedStandard: ANSI Z87.1+ / EN 166Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
Body Lab Coat Material: Poly-cotton or Tyvek (Disposable)Design: High-neck, knit cuffsKnit cuffs prevent dust migration up the wrist.[1] Tyvek is preferred for scale-up (>10g) to prevent clothing contamination.

Operational Workflow: Step-by-Step Protocol

This protocol uses a "Zone Defense" strategy to prevent cross-contamination.

Phase 1: Preparation & Weighing (High Risk)

The moment of highest exposure risk is when the spatula breaks the static plane of the container.[1]

  • Engineering Control: Activate the Chemical Fume Hood (CFH) or Powder Weighing Station. Ensure face velocity is 0.3–0.5 m/s.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance. Purine derivatives are often electrostatic; static discharge can cause "powder jump."

  • The Transfer:

    • Place a tared vial inside the hood.

    • Open the source container only inside the hood.

    • Use a disposable anti-static spatula.

    • Technique: Do not dump. Tap the spatula gently to dispense.

  • Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol before removing it from the hood.

Phase 2: Solubilization (Solvent Risks)

Once in solution (e.g., DMF, DMSO, MeOH), the risk shifts from inhalation to dermal absorption.[1]

  • Solvent Choice: If using DMSO or DMF, recognize that these are permeation enhancers .

  • Glove Protocol: If a drop of DMF/Compound solution hits your glove:

    • Stop.

    • Remove the outer glove immediately.

    • Wash the inner glove (still on hand) with water.

    • Don a new outer glove.

  • Labeling: Mark the flask clearly: "Caution: Potent Purine Derivative in Penetrating Solvent."

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this compound.

SafetyWorkflow Start Start: Handling Request StateCheck Check Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Is Dry Liquid Solution (DMF/DMSO) StateCheck->Liquid Is Dissolved Control_Solid Engineering Control: Balance Enclosure / Hood Solid->Control_Solid Control_Liquid Engineering Control: Fume Hood (Sash Low) Liquid->Control_Liquid PPE_Solid PPE Focus: Resp. Protection (N95) + Goggles (Dust) Control_Solid->PPE_Solid PPE_Liquid PPE Focus: Double Nitrile Gloves (Permeation Risk) Control_Liquid->PPE_Liquid Action Proceed with Synthesis PPE_Solid->Action PPE_Liquid->Action

Caption: Operational logic flow distinguishing between solid-state inhalation risks and liquid-state permeation risks.

Emergency & Disposal Procedures

Spill Response
  • Solid Spill: Do NOT sweep. Sweeping creates aerosols.

    • Action: Cover with wet paper towels (to suppress dust), then wipe up.[1] Place in a sealed bag.

  • Liquid Spill (DMF/DMSO based):

    • Action: Absorb with vermiculite or spill pads. Do not use paper towels alone (rapid saturation). Clean surface with water/detergent, then Ethanol.

Disposal (Cradle-to-Grave)
  • Solid Waste: Dispose of as Hazardous Chemical Waste (Solid) . Do not trash.

  • Liquid Waste: Segregate based on solvent.

    • If in DMF/DMSO: Non-Halogenated Organic Waste .

    • Note: Ensure the waste tag explicitly lists "Purine Derivative" to alert waste handlers of potential bioactivity.

  • Destruction: High-temperature incineration is the preferred method for purine analogs to ensure ring destruction [1].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. (Reference for Read-Across Toxicology). [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance.[2][3][Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。